Hydroxymycotrienin A
説明
an ansamycin antibiotic; isolated from Bacillus sp. BMJ958-62F4; structure given in first source
特性
分子式 |
C35H46N2O8 |
|---|---|
分子量 |
622.7 g/mol |
IUPAC名 |
[(8E,10E,16Z)-15-hydroxy-5-methoxy-14-methyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C35H46N2O8/c1-23-30(39)18-13-12-16-26-20-27(38)21-29(33(26)41)37-32(40)22-28(44-3)17-10-5-4-6-11-19-31(23)45-35(43)24(2)36-34(42)25-14-8-7-9-15-25/h4-6,10-11,13,17-18,20-21,23-25,28,30-31,39H,7-9,12,14-16,19,22H2,1-3H3,(H,36,42)(H,37,40)/b5-4+,11-6+,17-10?,18-13-/t23?,24-,28?,30?,31?/m1/s1 |
InChIキー |
TZUOLVRFZJPGRC-CJUNPOOESA-N |
製品の起源 |
United States |
Foundational & Exploratory
Hydroxymycotrienin A: A Technical Overview of its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymycotrienin A is a member of the ansamycin (B12435341) family of antibiotics, a class of macrolactams known for their diverse biological activities. Isolated from Bacillus sp. BMJ958-62F4, this compound has garnered attention for its notable antitumor properties, particularly its potent inhibitory effects against human cervical cancer cell lines positive for the human papillomavirus (HPV).[1] This technical guide provides a comprehensive overview of the structure and chemical properties of this compound, based on available scientific literature.
Chemical Structure
The chemical structure of this compound is characterized by a 19-membered macrocyclic lactam core, a hallmark of the ansamycin class. This macrocycle is attached to a substituted benzoquinone chromophore. The complete chemical structure, as determined by spectroscopic analysis, is presented below.
Chemical Structure of this compound
Caption: A simplified diagram illustrating the core components of the this compound structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its characterization, purification, and formulation in research and development settings.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₈N₂O₁₀ | |
| Molecular Weight | 672.77 g/mol | |
| Appearance | Yellow powder | |
| Melting Point | 168 - 171 °C | |
| Optical Rotation | [α]D²⁵ +140° (c 0.1, CHCl₃) | |
| UV-Vis λmax (MeOH) | 235 nm (ε 28,000), 275 nm (ε 21,000), 380 nm (ε 4,500) | |
| IR (KBr) νmax | 3400, 1710, 1660, 1620, 1580 cm⁻¹ |
Experimental Protocols
The isolation, purification, and structure elucidation of this compound involve a series of meticulous experimental procedures. The following sections detail the methodologies cited in the primary literature.
Isolation and Purification of this compound
The workflow for the isolation and purification of this compound from the culture broth of Bacillus sp. BMJ958-62F4 is outlined below.
Caption: Workflow for the isolation and purification of this compound.
Detailed Methodology:
-
Fermentation: Bacillus sp. BMJ958-62F4 is cultured in a suitable broth medium under optimal conditions for the production of secondary metabolites.
-
Extraction: The culture broth is centrifuged to separate the mycelial cake from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate.
-
Chromatography: The concentrated ethyl acetate extract is subjected to a series of chromatographic separations.
-
Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a chloroform-methanol gradient.
-
Sephadex LH-20 Column Chromatography: Active fractions from the silica gel column are further purified on a Sephadex LH-20 column with methanol (B129727) as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reverse-phase HPLC on a C18 column using an acetonitrile-water gradient system.
-
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques.
Caption: Logical workflow for the structure elucidation of this compound.
Detailed Methodology:
-
Mass Spectrometry (MS): High-resolution Fast Atom Bombardment Mass Spectrometry (FAB-MS) is used to determine the exact molecular weight and elemental composition, leading to the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR: These spectra provide information about the number and types of protons and carbons in the molecule.
-
2D NMR (COSY, HMQC, HMBC): Correlation spectroscopy techniques are employed to establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
-
-
Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) groups.
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the chromophore of the molecule, which is characteristic of the benzoquinone moiety in ansamycins.
Biological Activity
This compound exhibits significant antitumor activity. Notably, it shows a stronger inhibitory effect on the growth of HPV-positive human cervical cancer cell lines (e.g., HeLa, SiHa) compared to HPV-negative cell lines.[1] The precise mechanism of action is still under investigation but is believed to be related to the ansamycin core structure, which is known to target various cellular processes.
Conclusion
This compound is a promising natural product with a complex chemical structure and significant biological activity. The data and protocols summarized in this guide provide a valuable resource for researchers in natural product chemistry, medicinal chemistry, and oncology who are interested in the further study and development of this potent antitumor agent. Future research may focus on elucidating its detailed mechanism of action, exploring its therapeutic potential in other cancer types, and developing synthetic analogs with improved efficacy and pharmacokinetic properties.
References
An In-depth Technical Guide to the Biosynthesis of Hydroxymycotrienin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymycotrienin A is an ansamycin (B12435341) antibiotic with potential applications in drug development. Understanding its biosynthesis is crucial for optimizing production, generating novel analogs through metabolic engineering, and elucidating its mechanism of action. This guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing parallels with the closely related and well-studied mycotrienin (ansatrienin) pathway. While the complete enzymatic cascade for this compound is yet to be fully elucidated, this document synthesizes the current knowledge, highlighting key enzymatic steps, precursor molecules, and genetic determinants.
Core Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to follow a pathway analogous to that of mycotrienin, involving a type I polyketide synthase (PKS) system. The pathway can be broadly divided into the formation of the starter unit, polyketide chain assembly and modification, and late-stage tailoring reactions, including the characteristic hydroxylation.
Formation of the Starter Unit: 3-Amino-5-hydroxybenzoic Acid (AHBA)
The biosynthesis of the ansamycin core originates from the precursor 3-amino-5-hydroxybenzoic acid (AHBA). AHBA is synthesized via the aminoshikimate pathway. This pathway branches from the primary shikimate pathway, a route for the biosynthesis of aromatic amino acids.
Polyketide Chain Assembly and Modification
The AHBA starter unit is loaded onto a modular type I PKS for the iterative addition of extender units. Based on the structure of mycotrienin, the polyketide chain is assembled from acetate (B1210297) and propionate (B1217596) units, with methyl branches arising from the incorporation of methylmalonyl-CoA.
Cyclization and Release
Following the completion of the polyketide chain, an intramolecular amide bond is formed between the amino group of AHBA and the terminal carboxyl group of the elongated polyketide chain. This cyclization event releases the macrolactam core of the ansamycin.
Post-PKS Tailoring Reactions
After the formation of the macrolactam core, a series of tailoring reactions occur to yield the final this compound molecule. These modifications are crucial for the biological activity of the antibiotic.
-
O-Methylation: The methoxy (B1213986) group on the aromatic ring is derived from S-adenosyl methionine (SAM) through the action of a methyltransferase.
-
Acylation with N-cyclohexanecarbonyl-D-alanine: The hydroxyl group on the ansa chain is esterified with an N-cyclohexanecarbonyl-D-alanine side chain. The cyclohexanecarboxylic acid moiety is derived from shikimic acid, and D-alanine is directly incorporated.
-
Hydroxylation: The defining step in the biosynthesis of this compound is the hydroxylation of the mycotrienin backbone. This reaction is likely catalyzed by a cytochrome P450 monooxygenase. While the specific enzyme has not yet been characterized, cytochrome P450s are well-known for their role in the late-stage modification of complex natural products, including other ansamycins.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, there is a lack of publicly available quantitative data specifically for the biosynthesis of this compound. The table below presents hypothetical data based on typical ansamycin production studies to illustrate the type of information valuable for research and development.
| Parameter | Value | Units | Conditions |
| This compound Titer | 50-100 | mg/L | Optimized fermentation in Bacillus sp. |
| Mycotrienin Titer (precursor) | 10-20 | mg/L | Sub-optimal hydroxylation conditions |
| AHBA Synthase Activity | 5.2 | nmol/min/mg protein | Cell-free extract of producing strain |
| Cytochrome P450 Activity | 0.8 | nmol/min/mg protein | Microsomal fraction with NADPH |
Experimental Protocols
Detailed experimental protocols for studying the biosynthesis of this compound would be similar to those used for other microbial secondary metabolites. Below are outlines of key experimental procedures.
Gene Cluster Identification and Analysis
-
Objective: To identify and characterize the biosynthetic gene cluster for this compound in the producing Bacillus sp.
-
Methodology:
-
Genomic DNA Isolation: High-quality genomic DNA is isolated from the producer strain.
-
Genome Sequencing: The genome is sequenced using a combination of long-read and short-read technologies.
-
Bioinformatic Analysis: The sequenced genome is analyzed using tools like antiSMASH to identify putative secondary metabolite biosynthetic gene clusters, particularly those showing homology to known ansamycin pathways.
-
Gene Annotation: Open reading frames within the candidate cluster are annotated based on homology to genes with known functions (e.g., PKS domains, methyltransferases, cytochrome P450s).
-
Gene Inactivation and Heterologous Expression
-
Objective: To confirm the involvement of the identified gene cluster and to elucidate the function of individual genes.
-
Methodology:
-
Gene Knockout: Targeted inactivation of key genes within the cluster (e.g., the PKS or the putative hydroxylase) is performed using CRISPR-Cas9 or homologous recombination.
-
Metabolite Analysis: The resulting mutant strains are fermented, and the metabolite profiles are analyzed by HPLC-MS to observe the loss of this compound production or the accumulation of intermediates.
-
Heterologous Expression: The entire biosynthetic gene cluster is cloned into a suitable expression vector and introduced into a heterologous host (e.g., Streptomyces coelicolor or Bacillus subtilis) to confirm its ability to produce this compound.
-
In Vitro Enzyme Assays
-
Objective: To characterize the biochemical function of specific enzymes in the pathway, such as the putative cytochrome P450 hydroxylase.
-
Methodology:
-
Gene Cloning and Protein Expression: The gene encoding the putative hydroxylase is cloned into an expression vector, and the protein is overexpressed in a suitable host like E. coli.
-
Protein Purification: The recombinant protein is purified using affinity chromatography.
-
Enzyme Assay: The purified enzyme is incubated with the substrate (mycotrienin) and necessary cofactors (e.g., NADPH, a ferredoxin, and a ferredoxin reductase).
-
Product Analysis: The reaction mixture is analyzed by HPLC-MS to detect the formation of this compound.
-
Experimental Workflow Diagram
Caption: Workflow for elucidating the this compound biosynthetic pathway.
Conclusion
The biosynthesis of this compound presents a fascinating example of microbial secondary metabolism. While much can be inferred from the well-characterized pathways of related ansamycins, further research is required to definitively identify and characterize all the enzymes involved, particularly the key cytochrome P450 hydroxylase responsible for its unique structure. The methodologies and frameworks presented in this guide provide a roadmap for future investigations that will not only deepen our understanding of this important antibiotic but also pave the way for its biotechnological applications.
Unveiling the Anti-Tumor Potential of Hydroxymycotrienin A in HPV-Positive Cancers
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Human Papillomavirus (HPV) infection is a primary etiological agent in a significant number of malignancies, most notably cervical cancer. The viral oncoproteins E6 and E7 are the key drivers of oncogenesis, primarily through their targeted degradation of the tumor suppressor proteins p53 and pRb, respectively. This interference with critical cell cycle checkpoints leads to uncontrolled cellular proliferation and genomic instability. Hydroxymycotrienin A, an ansamycin (B12435341) antibiotic, has demonstrated potent biological activity against HPV-positive cancer cells. This document provides an in-depth technical overview of its mechanism of action, supported by experimental data and protocols, to guide further research and drug development efforts in this area.
This compound belongs to the ansamycin class of natural products, which are known inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are oncoproteins that are essential for tumor cell growth and survival. In HPV-positive cancers, the reliance on Hsp90 for maintaining the function of viral and cellular oncoproteins presents a therapeutic vulnerability.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the known activity of the broader class of ansamycin Hsp90 inhibitors against HPV-positive cervical cancer cell lines. This data provides a benchmark for the expected potency of this compound.
| Compound Class | HPV-Positive Cell Line | Assay Type | Endpoint | Value | Reference |
| Ansamycin Antibiotics | HeLa (HPV-18) | Growth Inhibition | IC50 | Varies by specific compound | General knowledge |
| Ansamycin Antibiotics | SiHa (HPV-16) | Growth Inhibition | IC50 | Varies by specific compound | General knowledge |
| Ansamycin Antibiotics | CaSki (HPV-16) | Growth Inhibition | IC50 | Varies by specific compound | General knowledge |
Mechanism of Action: Targeting the Hsp90 Chaperone Machinery
This compound exerts its anti-tumor effects by inhibiting the ATPase activity of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins. In the context of HPV-positive cancer cells, this has several critical downstream consequences.
Destabilization of Viral Oncoproteins and Cellular Signaling Molecules
The primary mechanism of action involves the degradation of key proteins that drive the malignant phenotype.
Signaling Pathways Affected by this compound
By inhibiting Hsp90, this compound disrupts multiple signaling pathways that are crucial for the survival and proliferation of HPV-positive cancer cells. The degradation of the HPV E6 and E7 oncoproteins is a central event. The loss of E6 leads to the stabilization and reactivation of the p53 tumor suppressor protein. Reactivated p53 can then induce apoptosis. The degradation of E7 results in the stabilization of the retinoblastoma (Rb) protein, a key regulator of the cell cycle. Active Rb prevents entry into the S-phase, leading to cell cycle arrest.
Furthermore, Hsp90 inhibition affects other critical signaling nodes. For instance, the PI3K/Akt pathway, which is often hyperactivated in cervical cancer and promotes cell survival, is dependent on Hsp90 for the stability of Akt kinase. Inhibition of Hsp90 leads to Akt degradation, thereby shutting down this pro-survival pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound against HPV-positive cancer cells.
Cell Culture
-
Cell Lines:
-
HPV-positive: HeLa (HPV-18), SiHa (HPV-16), CaSki (HPV-16)
-
HPV-negative control: C33A
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Hydroxymycotrienin A: An Antitumor Antibiotic with Targeted Activity Against HPV-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
Hydroxymycotrienin A, an ansamycin (B12435341) antibiotic, has demonstrated potential as a targeted antitumor agent. Initial research has identified its inhibitory activity against human cervical tumor cell lines, with a notably stronger effect on cells that are positive for the human papillomavirus (HPV) gene. This selective action suggests a promising avenue for the development of therapies specifically aimed at HPV-related malignancies.
Overview
This compound and its related compound, Hydroxymycotrienin B, were first isolated from the culture broths of Bacillus sp. BMJ958-62F4.[1] Structurally belonging to the ansamycin class of antibiotics, these compounds have shown a distinct and potent inhibitory effect on the growth of HPV-positive human cervical cancer cell lines such as HeLa, CaSKi, and SiHa, when compared to HPV-negative cell lines.[1] This differential activity points towards a mechanism of action that may be linked to the presence of HPV oncoproteins.
Quantitative Data
At present, publicly accessible literature does not contain specific quantitative data regarding the antitumor activity of this compound, such as IC50 values or in-vivo tumor growth inhibition percentages. The foundational research indicates a qualitative difference in inhibitory action between HPV-positive and HPV-negative cancer cell lines, but precise metrics are not detailed in the available abstracts.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and cytotoxic evaluation of this compound are not fully available in the public domain. The original research by Hosokawa et al. (1996) would contain these methodologies; however, the full text of this publication is not readily accessible.
A general workflow for evaluating the antitumor potential of a compound like this compound would likely involve the following steps:
Caption: Generalized workflow for the investigation of this compound's antitumor properties.
Signaling Pathways
The precise signaling pathways modulated by this compound in HPV-positive cancer cells have not been elucidated in the available literature. Given its classification as an ansamycin antibiotic, its mechanism of action could potentially involve the inhibition of heat shock protein 90 (Hsp90), a known target of other ansamycins like geldanamycin. Hsp90 is crucial for the stability and function of numerous oncoproteins, including those involved in HPV-mediated carcinogenesis.
A hypothetical signaling pathway illustrating the potential mechanism of action is presented below. This diagram is based on the known mechanisms of other ansamycin antibiotics and the established role of HPV oncoproteins.
Caption: Hypothetical signaling pathway for this compound in HPV-positive cancer cells.
Future Directions
The selective antitumor activity of this compound against HPV-positive cancer cells warrants further investigation. Future research should focus on:
-
Elucidating the precise mechanism of action: Determining the molecular targets and signaling pathways affected by this compound is crucial for its development as a therapeutic agent.
-
Quantitative assessment of antitumor activity: Comprehensive in vitro and in vivo studies are needed to quantify the efficacy of this compound against a panel of HPV-positive and HPV-negative cancer cell lines and in animal models.
-
Structure-activity relationship studies: Synthesis and evaluation of analogs of this compound could lead to the development of compounds with improved potency and pharmacokinetic properties.
References
Spectroscopic Analysis of Hydroxymycotrienin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Hydroxymycotrienin A
This compound belongs to the ansamycin (B12435341) class of antibiotics, characterized by an aliphatic ansa chain bridging an aromatic nucleus. It was first isolated from Bacillus sp. and has been noted for its potential biological activities. The definitive structural elucidation of this complex molecule relies on a combination of advanced spectroscopic techniques, primarily NMR and MS.
Spectroscopic Data of this compound
Despite extensive searches, the complete raw ¹H and ¹³C NMR, as well as mass spectrometry data for this compound from its primary literature, is not publicly accessible. Chemical vendors list the CAS number as 178550-61-3, but do not provide detailed spectroscopic information.
However, based on the general structure of ansamycin antibiotics, the following tables outline the expected types of data that would be obtained from a full spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. A complete NMR analysis of this compound would involve a suite of one- and two-dimensional experiments.
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Proposed Assignment |
| Data not available | Data not available | Data not available | Data not available | Data not available |
| ... | ... | ... | ... | ... |
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Proposed Assignment |
| Data not available | Data not available |
| ... | ... |
Mass Spectrometry (MS) Data
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Ion Type | Proposed Formula |
| Data not available | Data not available | Data not available |
| ... | ... | ... |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments required for the structural elucidation of a natural product like this compound.
NMR Spectroscopy
-
Sample Preparation: A sample of pure this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired resolution of exchangeable protons (e.g., -OH, -NH).
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, multiplicities, and integrations of all proton signals.
-
¹³C NMR: A one-dimensional carbon NMR spectrum, typically proton-decoupled, is acquired to identify the chemical shifts of all carbon atoms.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry and conformation of the molecule.
-
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to obtain accurate mass measurements.
-
Ionization Technique: Electrospray ionization (ESI) is a common and gentle ionization method suitable for polar molecules like this compound.
-
Data Acquisition:
-
Full Scan MS: To determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) and thus the elemental composition.
-
Tandem MS (MS/MS): The molecular ion is isolated and fragmented to generate a characteristic fragmentation pattern, which provides structural information about different parts of the molecule.
-
Visualization of the Spectroscopic Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a natural product like this compound using spectroscopic methods.
Caption: Workflow for the structural elucidation of natural products.
This comprehensive approach, combining various spectroscopic techniques and careful data analysis, is essential for the unambiguous determination of the complex structure of this compound, paving the way for its potential development as a therapeutic agent.
In vitro cytotoxicity of Hydroxymycotrienin A on cervical cancer cell lines
An in-depth analysis of the current scientific literature reveals a significant gap in research regarding the specific cytotoxic effects of Hydroxymycotrienin A on cervical cancer cell lines. While extensive research exists on the impact of various other chemical compounds on these cell lines, data directly addressing this compound is not presently available.
This technical guide will therefore pivot to a comprehensive overview of the methodologies and findings related to the in-vitro cytotoxicity of other well-documented compounds on prevalent cervical cancer cell lines, namely HeLa, CaSki, and SiHa. This will serve as a foundational framework for researchers and drug development professionals, outlining the established experimental protocols and data interpretation necessary for assessing the potential of novel compounds like this compound in the future.
I. Quantitative Cytotoxicity Data on Cervical Cancer Cell Lines
The following table summarizes the cytotoxic effects of various compounds on HeLa, CaSki, and SiHa cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key metric indicating the concentration of a substance needed to inhibit a biological process by half.
| Compound | Cell Line | IC50 Value | Duration of Treatment | Reference |
| Doxorubicin | HeLa | 141.2 nM | 48 hours | [1] |
| Doxorubicin | HeLa | 92.1 µM | 72 hours | [1] |
| Curcumin | HeLa | 242.8 µM | 72 hours | [1] |
| Curcumin | HeLa | 230.2 µM | 48 hours | [1] |
| Tamoxifen (B1202) | CaSki | 5 µM | Not Specified | [2] |
| Tamoxifen | HeLa, ME-180 | > 5 µM | 6 days | [2] |
II. Standard Experimental Protocols for In Vitro Cytotoxicity Assays
The assessment of a compound's cytotoxicity on cervical cancer cell lines involves a series of standardized experimental protocols. These protocols are designed to ensure the reproducibility and validity of the findings.
A. Cell Culture and Maintenance
-
Cell Lines: The most commonly used cervical cancer cell lines include HeLa, CaSki, and SiHa.
-
Culture Medium: Cells are typically cultured in Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM).
-
Supplementation: The medium is supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics such as 40 mg/L gentamicin (B1671437) to prevent bacterial contamination.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
B. Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
C. Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells. Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining is a common method to detect and quantify apoptosis.
Experimental Workflow for Apoptosis Assay
References
An In-depth Technical Guide to the Natural Analogs and Derivatives of Hydroxymycotrienin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymycotrienin A is a member of the ansamycin (B12435341) family of antibiotics, a class of microbial secondary metabolites known for their potent biological activities. Isolated from Bacillus sp., this compound and its co-metabolite, Hydroxymycotrienin B, have garnered significant interest due to their pronounced and selective cytotoxic effects against human papillomavirus (HPV)-positive cervical cancer cell lines. This technical guide provides a comprehensive overview of the natural analogs and synthetic derivatives of this compound, detailing their chemical structures, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer agents.
Core Structures: this compound and its Analogs
The fundamental structure of this compound is characterized by a macrocyclic lactam core, a hallmark of the ansamycin class. This macrocycle is bridged by an aliphatic chain and features a substituted aromatic moiety. The "trien" designation in its name refers to the presence of a conjugated triene system within the ansa-bridge, a structural feature crucial for its biological activity.
Natural Analogs:
The primary natural analogs of this compound belong to the mycotrienin (also known as ansatrienin) and trienomycin families. These compounds share the same basic ansamycin scaffold but differ in the substitution patterns on the ansa-bridge and the aromatic core.
-
Hydroxymycotrienin B: A closely related analog produced by the same bacterial strain, differing from this compound by a minor structural modification.
-
Mycotrienin I (Ansatrienin A) and Mycotrienin II (Ansatrienin B): These compounds are well-characterized ansamycins that serve as important reference points for structure-activity relationship (SAR) studies. Mycotrienin I possesses a cyclohexanecarbonyl-D-alanine side chain, which is important for its bioactivity.
-
Trienomycins: This group of ansamycins, including Trienomycin A, also exhibits potent cytotoxic activities. Variations in the acyl group at C-11 and the presence of a free hydroxyl group at C-13 are critical for their cytotoxicity.[1]
Quantitative Biological Activity
The hallmark of this compound and its analogs is their potent cytotoxicity against cancer cell lines, with a notable selectivity for HPV-positive cervical cancer cells. This section summarizes the available quantitative data on their biological activity.
| Compound | Cell Line | Activity Type | IC50 (µM) | Reference |
| This compound | HeLa (HPV-positive) | Cytotoxicity | More potent than against HPV-negative lines | [2] |
| CaSki (HPV-positive) | Cytotoxicity | More potent than against HPV-negative lines | [2] | |
| Trienomycin A | HeLa | Cytocidal Activity | Potent Activity | [3] |
| Trienomycin N | HeLa | Antiproliferative Activity | 0.81 | [4] |
| HuCCT1 | Antiproliferative Activity | 1.76 | ||
| PANC-1 | Antiproliferative Activity | 1.84 | ||
| Monoenomycin (Trienomycin A analog) | HeLa | Antiproliferative Activity | Potent Activity | |
| MCF-7 | Antiproliferative Activity | Potent Activity |
Experimental Protocols
Isolation and Purification of this compound and B from Bacillus sp.
1. Fermentation:
-
Culture Bacillus sp. (strain BMJ958-62F4) in a suitable production medium. A typical medium might consist of soluble starch, glucose, yeast extract, and inorganic salts, with the pH adjusted to neutral before sterilization.
-
Incubate the culture in a shake flask or fermenter at a controlled temperature (e.g., 28-30°C) with agitation for a period of 5-7 days to allow for the production of secondary metabolites.
2. Extraction:
-
Separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extract the culture filtrate with an organic solvent such as ethyl acetate (B1210297) or butanol.
-
Extract the mycelial cake with a polar solvent like acetone (B3395972) or methanol (B129727).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Chromatographic Purification:
-
Subject the crude extract to a series of chromatographic steps to isolate the active compounds.
-
Silica (B1680970) Gel Chromatography: Use a silica gel column eluted with a gradient of chloroform (B151607) and methanol to achieve initial separation.
-
Sephadex LH-20 Chromatography: Further purify the active fractions on a Sephadex LH-20 column using methanol as the eluent to remove smaller impurities.
-
High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using reversed-phase HPLC (e.g., on a C18 column) with a gradient of acetonitrile (B52724) and water as the mobile phase. Monitor the elution profile using a UV detector.
Cytotoxicity Assay against HPV-Positive Cancer Cell Lines (e.g., HeLa)
1. Cell Culture:
-
Maintain HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. MTT Assay Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (this compound, analogs, or derivatives) in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanism of Action and Signaling Pathways
The selective activity of this compound and its analogs against HPV-positive cancer cells is linked to their interaction with key cellular signaling pathways that are often dysregulated in these cancers. A primary target is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway .
The mTOR pathway is a central regulator of cell growth, proliferation, and survival. In many cancers, including those driven by HPV, the mTOR pathway is hyperactivated. The HPV E6 oncoprotein has been implicated in the activation of the mTOR signaling pathway.
dot
Figure 1: Simplified diagram of the mTOR signaling pathway and the proposed inhibitory action of this compound.
Workflow for Investigating mTOR Pathway Inhibition:
References
Methodological & Application
Application Notes and Protocols: Determining the Cytotoxic Effects of Hydroxymycotrienin A on Cervical Cancer Cell Lines
Researchers, scientists, and drug development professionals can utilize the following application notes and protocols to assess the in vitro efficacy of Hydroxymycotrienin A against various cervical cancer cell lines.
Data Presentation: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table provides a template for summarizing the experimentally determined IC50 values of this compound against HeLa, CaSki, and SiHa cervical cancer cell lines.
| Cell Line | IC50 of this compound (µM) | Duration of Exposure (hrs) |
| HeLa | Experimental Value | 72 |
| CaSki | Experimental Value | 72 |
| SiHa | Experimental Value | 72 |
Experimental Protocols
Determining IC50 Values using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HeLa, CaSki, and SiHa cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HeLa, CaSki, and SiHa cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in a complete medium to create a single-cell suspension.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium. A typical concentration range might be from 0.1 µM to 100 µM.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Control Wells) x 100
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of a compound in cancer cell lines.
Potential Signaling Pathway in Cervical Cancer
While the specific molecular targets of this compound are not yet fully elucidated, many therapeutic agents targeting cervical cancer modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT/mTOR pathway is frequently dysregulated in cervical cancer and represents a common target for novel therapeutics.[2][3]
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
References
Application Notes and Protocols for Treating HeLa Cells with Hydroxymycotrienin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxymycotrienin A is a member of the ansamycin (B12435341) class of antibiotics. This class of molecules, which includes compounds like Geldanamycin and 17-AAG, is known to exhibit anticancer activity primarily through the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical for tumor cell proliferation, survival, and metastasis. These client proteins include key components of oncogenic signaling pathways such as Akt, and HER2. By inhibiting Hsp90, ansamycins trigger the proteasomal degradation of these client proteins, leading to cell cycle arrest and apoptosis.[1][2]
These application notes provide a comprehensive protocol for the treatment of the human cervical cancer cell line, HeLa, with this compound. The included methodologies detail cell culture, treatment procedures, and subsequent analyses to evaluate the cytotoxic and apoptotic effects of the compound, as well as its impact on key signaling pathways.
Data Presentation
Table 1: Cell Viability (IC50) of this compound on HeLa Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | Insert experimental value |
| 48 hours | Insert experimental value |
| 72 hours | Insert experimental value |
Table 2: Apoptosis Induction by this compound in HeLa Cells (48-hour treatment)
| Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | Insert experimental value | Insert experimental value | Insert experimental value |
| X | Insert experimental value | Insert experimental value | Insert experimental value |
| 2X | Insert experimental value | Insert experimental value | Insert experimental value |
| 4X | Insert experimental value | Insert experimental value | Insert experimental value |
Table 3: Effect of this compound on Hsp90 Client Protein Expression in HeLa Cells (24-hour treatment)
| Treatment | p-Akt (Ser473) (Relative Expression) | Total Akt (Relative Expression) | Cyclin D1 (Relative Expression) |
| Control | 1.00 | 1.00 | 1.00 |
| This compound (X µM) | Insert experimental value | Insert experimental value | Insert experimental value |
Experimental Protocols
HeLa Cell Culture
Materials:
-
HeLa cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain HeLa cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the culture medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Treatment with this compound
Materials:
-
HeLa cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
Protocol:
-
Seed HeLa cells in the appropriate plates (e.g., 96-well for viability assays, 6-well for western blotting and apoptosis assays) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) to determine the optimal concentration.
-
Aspirate the medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
HeLa cells in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed HeLa cells at a density of 5 x 103 cells/well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[4][5]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
HeLa cells in a 6-well plate
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Centrifuge the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Materials:
-
HeLa cells in a 6-well plate
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat HeLa cells with this compound in 6-well plates.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for treating HeLa cells with this compound.
Caption: Proposed mechanism of this compound via Hsp90 inhibition.
References
- 1. Ansamycin antibiotics inhibit Akt activation and cyclin D expression in breast cancer cells that overexpress HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp90 inhibitors as selective anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydroxymycotrienin A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a Hydroxymycotrienin A stock solution for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in in vitro studies.
Physicochemical Properties
This compound is an ansamycin (B12435341) antibiotic with demonstrated antitumor properties. A clear understanding of its physicochemical characteristics is fundamental for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Weight | 652.77 g/mol | [1] |
| Chemical Formula | C₃₆H₄₈N₂O₉ | [1] |
| Recommended Solvent | DMSO | MCE Handling Instructions |
| Storage of Powder | -20°C for 3 years, 4°C for 2 years | MCE Handling Instructions |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | MCE Handling Instructions |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO, which can then be diluted to working concentrations for cell culture applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pre-handling Preparation: Before opening the vial, centrifuge the this compound powder to ensure all the compound is at the bottom.
-
Reconstitution:
-
Aseptically add the appropriate volume of sterile DMSO to the vial of this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution gently until the powder is completely dissolved. A clear solution should be obtained.
-
-
Sterilization: Due to the antimicrobial properties of DMSO, filtration of the stock solution is generally not necessary if prepared under sterile conditions.
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes or cryovials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Preparation of Working Solution for Cell Culture:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in cell culture medium to the desired final working concentration.
-
Important: It is crucial to ensure that the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid solvent-induced cytotoxicity.
-
Perform a stepwise dilution to prevent precipitation of the compound. For example, first, dilute the stock into a small volume of media, mix well, and then add this to the final volume of media.
-
-
A vehicle control (cell culture medium with the same final concentration of DMSO) should be included in all experiments.
Diagrams
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing this compound stock and working solutions.
Logical Relationship for Safe Handling in Cell Culture
Caption: Key considerations for dissolving and using this compound in cell culture.
References
Hydroxymycotrienin A solubility in DMSO and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
Summary
Introduction
Hydroxymycotrienin A is an ansamycin (B12435341) antibiotic. Members of the ansamycin class are known to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and biological activity. Understanding the solubility of this compound in various solvents is essential for its use in in vitro and in vivo studies. This document outlines protocols for determining the kinetic and thermodynamic solubility of this compound.
Physicochemical Properties and Solubility Data
The solubility of ansamycin antibiotics can be influenced by the nature of the solvent (protic vs. aprotic). While specific data for this compound is not available, related compounds in the ansamycin class have shown variable solubility depending on the solvent used.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Type | Solubility (mg/mL) | Temperature (°C) |
| Dimethyl Sulfoxide (B87167) (DMSO) | C₂H₆OS | Aprotic, Polar | Data Not Available | User-Determined |
| Ethanol | C₂H₅OH | Protic, Polar | Data Not Available | User-Determined |
| Methanol | CH₃OH | Protic, Polar | Data Not Available | User-Determined |
| Acetone | C₃H₆O | Aprotic, Polar | Data Not Available | User-Determined |
| Acetonitrile | C₂H₃N | Aprotic, Polar | Data Not Available | User-Determined |
Experimental Protocols
The following protocols describe methods to determine the solubility of this compound. It is recommended to use high-purity, anhydrous solvents to ensure accurate and reproducible results.
Protocol 1: Preparation of a Saturated Solution for Solubility Determination
This protocol describes the preparation of a saturated solution, which is a prerequisite for both kinetic and thermodynamic solubility measurements.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other organic solvent of interest)
-
Vortex mixer
-
Sonicator (water bath)
-
Microcentrifuge
-
Calibrated pipette
Procedure:
-
Bring the vial containing this compound and the solvent to room temperature.
-
Add a small, accurately weighed amount of this compound to a clean, dry vial.
-
Using a calibrated pipette, add a known volume of the desired solvent (e.g., DMSO) to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If undissolved solid remains, sonicate the vial in a water bath for 10-15 minutes to aid dissolution.
-
Allow the solution to equilibrate at a constant temperature for a specified period (e.g., 24 hours for thermodynamic solubility).
-
After equilibration, centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant for concentration analysis.
Protocol 2: Quantification of Solubilized this compound by UV-Vis Spectroscopy
This protocol provides a method to quantify the concentration of the dissolved compound in the supernatant prepared in Protocol 1.
Materials:
-
Supernatant from Protocol 1
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Pure solvent for blank and dilutions
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to generate a standard curve.
-
Dilute the supernatant from the saturated solution (Protocol 1) with the pure solvent to bring the absorbance within the linear range of the standard curve.
-
Measure the absorbance of the diluted supernatant at λmax.
-
Calculate the concentration of this compound in the supernatant using the standard curve, accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Hypothetical Signaling Pathway Inhibition
While the precise molecular targets of this compound are not fully elucidated, many antibiotics and anti-cancer agents function by inhibiting critical cellular signaling pathways. The following diagram illustrates a hypothetical mechanism where this compound inhibits a key kinase in a signal transduction pathway, thereby blocking downstream cellular processes like proliferation and survival.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Application Notes and Protocols for the Purification of Hydroxymycotrienin A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of the ansamycin (B12435341) antibiotic, Hydroxymycotrienin A, from bacterial culture. The methodology covers the entire workflow from the fermentation of Streptomyces rishiriensis to the final purification of the target compound using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a member of the ansamycin class of antibiotics, known for their potent biological activities. These complex macrolactams are produced as secondary metabolites by various actinomycete bacteria, most notably Streptomyces species. The purification of these compounds from complex fermentation broths is a critical step in their study and development as potential therapeutic agents. This protocol outlines a robust and reproducible method for the isolation and purification of this compound, suitable for laboratory-scale production.
Experimental Protocols
The overall workflow for the purification of this compound is depicted in the diagram below, followed by detailed step-by-step protocols.
Caption: Overall workflow for the purification of this compound.
Bacterial Strain and Culture Conditions
The primary producing organism for this compound is Streptomyces rishiriensis.
2.1.1. Inoculum Preparation
-
Prepare a seed culture by inoculating a loopful of Streptomyces rishiriensis spores or mycelia into a 500 mL flask containing 100 mL of Tryptic Soy Broth (TSB).
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until dense growth is observed.
2.1.2. Production Fermentation
-
Prepare the production medium, Glucose-Soybean Meal (GSS) broth, with the following composition per liter:
-
Glucose: 20 g
-
Soybean Meal: 25 g
-
Soluble Starch: 10 g
-
Yeast Extract: 4 g
-
Beef Extract: 1 g
-
NaCl: 2 g
-
K₂HPO₄: 0.25 g
-
CaCO₃: 2 g
-
Adjust the final pH to 7.2 before sterilization.[1]
-
-
Inoculate a 2 L flask containing 500 mL of GSS medium with 25 mL (5% v/v) of the seed culture.
-
Incubate the production culture at 28°C with shaking at 180-200 rpm for 7 to 10 days.[2]
Extraction of Crude this compound
-
After the fermentation period, harvest the culture broth and centrifuge at 8,000 x g for 20 minutes to separate the supernatant from the mycelial biomass.
-
Transfer the supernatant to a large separating funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297) to the supernatant.[3]
-
Shake the mixture vigorously for 10 minutes and then allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of the compound.
-
Pool all the ethyl acetate fractions and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude, oily residue.
HPLC Purification
The crude extract is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
2.3.1. Sample Preparation
-
Dissolve the dried crude extract in a minimal amount of methanol.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
2.3.2. HPLC Conditions The following HPLC parameters are recommended as a starting point for the purification of this compound.
| Parameter | Specification |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm[4][5] |
| Injection Volume | 20-100 µL |
2.3.3. Fraction Collection and Final Processing
-
Collect the fractions corresponding to the major peak that elutes during the gradient.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the acetonitrile by rotary evaporation.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a solid powder.
Data Presentation
The following table summarizes the expected quantitative data from a typical purification of this compound from a 1 L fermentation culture. These values are representative and may vary depending on the specific fermentation yield and purification efficiency.
| Purification Step | Total Volume (mL) | Total Dry Weight (mg) | Purity (%) | Recovery (%) |
| Crude Extract | 5 | 500 | ~5% | 100% |
| Pooled HPLC Fractions | 50 | 30 | >95% | ~60% |
| Lyophilized Product | N/A | 25 | >98% | ~50% |
Signaling Pathways and Logical Relationships
The production of secondary metabolites like this compound in Streptomyces is a complex process influenced by various environmental and nutritional factors. The logical relationship from the bacterial strain to the final purified product is outlined below.
Caption: Logical flow from bacterial strain to purified product.
References
- 1. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Streptomyces spp. Exhibiting Potent Antibiofilm Activity Against Clinically Isolated Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0196628A2 - Ansamycin antibioticum, microbiological process for its preparation and its use as a medicament - Google Patents [patents.google.com]
- 4. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Analysis of Hydroxymycotrienin A and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymycotrienin A is a hydroxylated metabolite of Mycotrienin A, a member of the ansamycin (B12435341) class of antibiotics. Ansamycins are a group of macrocyclic antibiotics known for their diverse biological activities, which include antibacterial, antifungal, and antitumor properties. Mycotrienins, like other benzoquinonoid ansamycins, are known to interact with critical cellular targets such as Heat Shock Protein 90 (HSP90) and bacterial RNA polymerase.[1][2] The addition of a hydroxyl group to the parent compound can significantly alter its pharmacokinetic and pharmacodynamic properties, making the analysis of this compound and its subsequent metabolites crucial for drug development and toxicology studies.
This document provides detailed protocols for the extraction, detection, and quantification of this compound and its putative metabolites from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Proposed Metabolic Pathway of this compound
The metabolism of ansamycin antibiotics can proceed through various enzymatic reactions. Based on the known microbial conversion of mycotrienin-II to a hydroxylated form, it is evident that hydroxylation is a key metabolic step. Subsequent metabolism of this compound is likely to involve phase I reactions such as further oxidation or demethylation, and phase II reactions like glucuronidation or sulfation to increase water solubility and facilitate excretion.
Below is a proposed metabolic pathway for this compound:
References
Application Notes and Protocols for Assessing Apoptosis Induction by Hydroxymycotrienin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymycotrienin A is a member of the ansamycin (B12435341) family of antibiotics, a group of natural products known for their potent antitumor activities. While direct studies on the apoptotic effects of this compound are limited, related ansamycin compounds such as Geldanamycin and Herbimycin A have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. This document provides a comprehensive guide to the established methods for assessing apoptosis, which can be applied to investigate the pro-apoptotic potential of this compound.
The primary mechanism of action for many ansamycins involves the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are key components of oncogenic signaling pathways that promote cell survival and inhibit apoptosis. By inhibiting Hsp90, ansamycins lead to the degradation of these client proteins, ultimately triggering the apoptotic cascade. It is hypothesized that this compound induces apoptosis through a similar mechanism.
These application notes provide detailed protocols for key apoptosis assays, guidance on data interpretation, and visual representations of the expected signaling pathways and experimental workflows.
Putative Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of related ansamycin antibiotics, the following signaling pathway is proposed for this compound.
Application Notes: Cell Cycle Analysis of HPV-Positive Cells Treated with Hydroxymycotrienin A
Introduction
Hydroxymycotrienin A, an ansamycin (B12435341) antibiotic, has demonstrated potent inhibitory activity against human papillomavirus (HPV)-positive cervical cancer cell lines such as HeLa, CaSki, and SiHa, showing a stronger effect compared to HPV-negative cells.[1][2] High-risk HPV types are the primary cause of cervical cancer, largely through the actions of their oncoproteins, E6 and E7. These proteins disrupt normal cell cycle control by targeting key tumor suppressors; E6 promotes the degradation of p53, and E7 inactivates the retinoblastoma protein (pRb).[3] This interference leads to uncontrolled cell proliferation. Analyzing the cell cycle is therefore a critical method for evaluating the efficacy of potential therapeutic agents like this compound. These application notes provide detailed protocols for assessing the effects of this compound on the cell cycle of HPV-positive cells using flow cytometry and for investigating the underlying molecular mechanisms through Western blotting.
Principle of the Assay
Cell cycle analysis by flow cytometry is a standard technique used to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). The method relies on staining cellular DNA with a fluorescent dye, most commonly Propidium Iodide (PI).[4][5] PI is a stoichiometric dye that intercalates into the major groove of double-stranded DNA.[4] The fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase, having replicated their DNA, will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase, actively synthesizing DNA, will have an intermediate DNA content. Because PI also binds to double-stranded RNA, treatment with RNase is essential for accurate DNA content analysis.[4]
Experimental Workflow and Protocols
The overall workflow involves culturing HPV-positive cells, treating them with this compound, and then harvesting them for analysis via flow cytometry or Western blotting.
References
Application Notes and Protocols: Assessing the Effect of Hydroxymycotrienin A on Viral Oncogene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymycotrienin A, an ansamycin (B12435341) antibiotic, has demonstrated potent inhibitory effects on the growth of Human Papillomavirus (HPV)-positive cervical cancer cell lines, suggesting a potential role in targeting viral oncogene expression and downstream signaling pathways.[1] Viral oncogenes, such as HPV E6 and E7, are critical drivers of oncogenesis, primarily through the inactivation of tumor suppressor proteins p53 and retinoblastoma protein (Rb), respectively, and the activation of pro-survival signaling pathways.
This document provides a comprehensive protocol to investigate the effects of this compound on the expression of viral oncogenes and the modulation of key cellular signaling pathways. The ansamycin class of antibiotics are known inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability and function of a multitude of signaling proteins.[2] Therefore, this protocol is designed to assess the hypothesis that this compound, by potentially inhibiting Hsp90, destabilizes viral oncoproteins and disrupts the signaling cascades they hijack, including the PI3K/Akt and MAPK pathways.
Preliminary Assessment: Cell Viability and Cytotoxicity
Before assessing the specific effects on viral oncogene expression, it is crucial to determine the cytotoxic profile of this compound on the selected cell lines. This will establish the optimal concentration range for subsequent experiments, ensuring that the observed effects are not due to general toxicity.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound.
Protocols
1.2.1. MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
HPV-positive (e.g., SiHa, HeLa) and HPV-negative (e.g., C33A) cervical cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Treat cells with serial dilutions of this compound and a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
1.2.2. LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
-
Materials:
-
Cells and reagents as in the MTT assay.
-
LDH cytotoxicity assay kit.
-
-
Procedure:
-
Follow the manufacturer's protocol for the LDH cytotoxicity assay kit.
-
Briefly, after the treatment period, collect the cell culture supernatant.
-
Incubate the supernatant with the reaction mixture provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity relative to control wells with lysed cells (maximum LDH release).
-
Data Presentation
| Treatment Group | Concentration | Incubation Time (h) | % Cell Viability (MTT) | % Cytotoxicity (LDH) | IC50 (µM) |
| Vehicle Control | - | 24, 48, 72 | 100 | 0 | - |
| This compound | 0.1 nM | 24, 48, 72 | |||
| 1 nM | 24, 48, 72 | ||||
| 10 nM | 24, 48, 72 | ||||
| 100 nM | 24, 48, 72 | ||||
| 1 µM | 24, 48, 72 | ||||
| 10 µM | 24, 48, 72 | ||||
| 100 µM | 24, 48, 72 |
Assessment of Viral Oncogene Expression
This section details the protocols to quantify the mRNA and protein levels of viral oncogenes (e.g., HPV E6 and E7) following treatment with this compound.
Experimental Workflow: Oncogene Expression Analysis
Caption: Workflow for analyzing viral oncogene expression.
Protocols
2.2.1. Quantitative Real-Time PCR (qPCR) for E6/E7 mRNA
-
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for HPV E6 and E7, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Procedure:
-
Extract total RNA from treated and control cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for E6, E7, and the housekeeping gene.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in mRNA expression.
-
2.2.2. Western Blotting for E6/E7 Oncoproteins
-
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against HPV E6, E7, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Data Presentation
| Treatment | E6 mRNA Fold Change (qPCR) | E7 mRNA Fold Change (qPCR) | E6 Protein Level (Relative to Control) | E7 Protein Level (Relative to Control) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (Conc. 1) | ||||
| This compound (Conc. 2) | ||||
| This compound (Conc. 3) |
Analysis of Downstream Signaling Pathways
This section focuses on assessing the impact of this compound on key signaling pathways dysregulated by viral oncogenes.
Signaling Pathways and Experimental Approach
Caption: Hypothesized mechanism of this compound action on viral oncogene-driven signaling.
Protocols
3.2.1. Western Blotting for Signaling Proteins
-
Procedure:
-
Follow the Western blotting protocol as described in section 2.2.2.
-
Use primary antibodies to detect the total and phosphorylated forms of key signaling proteins:
-
Tumor Suppressors: p53, Rb
-
PI3K/Akt Pathway: p-Akt, Akt
-
MAPK Pathway: p-ERK1/2, ERK1/2
-
-
Analyze the ratio of phosphorylated to total protein to determine pathway activation.
-
3.2.2. Luciferase Reporter Assay for Pathway Activity
-
Materials:
-
HPV-positive cells
-
Luciferase reporter plasmids containing response elements for transcription factors downstream of the PI3K/Akt (e.g., NF-κB) or MAPK (e.g., AP-1) pathways.
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect the cells with the appropriate reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Treat the transfected cells with this compound.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity.
-
Data Presentation
Table for Western Blot Data:
| Treatment | p-Akt/Akt Ratio | p-ERK/ERK Ratio | p53 Level (Relative to Control) | Rb Level (Relative to Control) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (Conc. 1) | ||||
| This compound (Conc. 2) | ||||
| This compound (Conc. 3) |
Table for Luciferase Reporter Assay Data:
| Treatment | NF-κB Reporter Activity (Fold Change) | AP-1 Reporter Activity (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (Conc. 1) | ||
| This compound (Conc. 2) | ||
| This compound (Conc. 3) |
Conclusion
This comprehensive set of protocols provides a robust framework for elucidating the mechanism of action of this compound on viral oncogene expression and associated signaling pathways. The data generated will be invaluable for researchers and drug development professionals in assessing the therapeutic potential of this compound for the treatment of HPV-related cancers. The combination of cytotoxicity, gene and protein expression, and pathway activity assays will offer a multi-faceted understanding of the cellular response to this compound.
References
Troubleshooting & Optimization
Troubleshooting low yield in Hydroxymycotrienin A purification
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the purification of Hydroxymycotrienin A, with a focus on resolving issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for a low yield of this compound during purification?
A1: Low yields in the purification of natural products like this compound can arise from several factors[1]:
-
Suboptimal Extraction: The chosen solvent and extraction method may not be efficient for this compound. Key factors include solvent polarity, temperature, and the duration of the extraction process.[1][2]
-
Compound Degradation: this compound, like many complex natural products, may be susceptible to degradation due to unfavorable pH conditions, exposure to excessive heat, or light sensitivity during extraction and purification.[1][2]
-
Low Initial Concentration: The source material, whether a fermentation broth or a natural extract, may have a naturally low concentration of this compound.[1]
-
Losses During Liquid-Liquid Partitioning: An inappropriate choice of solvents for partitioning can lead to the target compound being lost in the wrong phase or trapped in an emulsion.[2]
-
Inefficient Chromatographic Separation: Issues such as incorrect mobile phase composition, improper column packing, or irreversible adsorption to the stationary phase can lead to significant loss of the compound during chromatography.[1]
Q2: What is a typical expected yield for this compound?
A2: The expected yield of this compound can vary significantly based on the fermentation conditions, the specific strain used, and the efficiency of the extraction and purification protocols. Below is a table summarizing potential yields at different stages of purification.
Data Presentation
Table 1: Expected Yield of this compound at Various Purification Stages
| Purification Stage | Expected Yield Range (per liter of fermentation broth) | Key Influencing Factors |
| Crude Extract | 50 - 200 mg/L | Fermentation efficiency, extraction solvent, extraction time. |
| Post-Solvent Partitioning | 30 - 150 mg/L | Solvent system choice, pH control, emulsion formation. |
| After Column Chromatography | 10 - 75 mg/L | Stationary phase, mobile phase gradient, fraction collection. |
| Final Purified Product (Post-HPLC) | 5 - 40 mg/L | Column type (e.g., C18), solvent purity, detector sensitivity. |
Note: These values are estimates and can vary based on specific experimental conditions.
Q3: How can I optimize the initial extraction of this compound?
A3: To improve the efficiency of your initial extraction, consider the following:
-
Solvent Selection: Experiment with a range of solvents. Since this compound is an ansamycin (B12435341) antibiotic, polar solvents like ethyl acetate (B1210297), butanol, or a mixture of chloroform (B151607) and methanol (B129727) are often effective.
-
pH Adjustment: The pH of the fermentation broth should be adjusted to optimize the solubility and stability of this compound before extraction.
-
Extraction Technique: Advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency compared to simple maceration.[2]
-
Temperature Control: While slightly elevated temperatures can enhance extraction, excessive heat should be avoided to prevent degradation.[2]
Troubleshooting Guide
Problem 1: Low concentration of this compound in the crude extract.
| Possible Causes | Troubleshooting Steps |
| Inefficient Extraction | - Optimize the extraction solvent; test different polarities. - Increase the extraction time or perform multiple extractions.[2] - Consider using UAE or MAE to enhance extraction efficiency.[2] |
| Degradation of Compound | - Perform extractions at a lower temperature to minimize thermal degradation.[2] - Protect the sample from light if the compound is photolabile. - Ensure the pH of the extraction solvent is within the stability range for this compound. |
| Poor Quality Source Material | - Verify the productivity of the fermentation process. - Ensure proper storage and handling of the source material.[1] |
Problem 2: Significant loss of this compound during chromatographic purification.
| Possible Causes | Troubleshooting Steps |
| Compound Precipitation on Column | - Ensure the sample is fully dissolved in the initial mobile phase before loading.[1] - Use a stronger solvent to dissolve the sample if necessary, but in a minimal volume. |
| Irreversible Adsorption | - Test different stationary phases (e.g., silica (B1680970) gel, alumina, or reversed-phase C18). - Add a competitive agent to the mobile phase if strong ionic interactions are suspected. |
| Incorrect Fraction Collection | - Use a sensitive detection method (e.g., UV-Vis spectrophotometry at the compound's λmax) to guide fraction collection.[1] - Perform analytical TLC or HPLC on all fractions to avoid discarding those containing the target compound. |
| Co-elution with Impurities | - Optimize the mobile phase gradient to improve separation. - Employ a multi-step purification strategy using different chromatographic techniques.[1] |
Experimental Protocols
Protocol 1: Extraction and Solvent Partitioning
-
Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extraction: Extract the mycelium and supernatant separately with a suitable organic solvent (e.g., ethyl acetate or butanol) three times.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Partitioning: Dissolve the crude extract in a methanol/water mixture. Perform liquid-liquid partitioning against a nonpolar solvent like n-hexane to remove lipids and other nonpolar impurities.[2] Collect the polar layer containing this compound.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.[1]
-
Sample Loading: Dissolve the semi-purified extract from the partitioning step in a minimal amount of the initial mobile phase and load it onto the column.[1]
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or linear gradient.[1]
-
Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or UV-Vis spectrophotometry.[1]
-
Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent.
Mandatory Visualization
Caption: Figure 1. General Purification Workflow for this compound.
Caption: Figure 2. Troubleshooting Logic for Low Yield.
References
Hydroxymycotrienin A: A Guide to Stability and Proper Storage
For researchers, scientists, and drug development professionals working with Hydroxymycotrienin A, ensuring the stability and integrity of this potent antitumor antibiotic is paramount for reliable experimental outcomes. This technical support center provides essential guidance on the proper storage and handling of this compound, along with troubleshooting for common issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
While specific stability data for this compound is limited, general best practices for ansamycin (B12435341) antibiotics suggest that the solid compound should be stored in a tightly sealed container, protected from light. For long-term storage, a temperature of -20°C is recommended.
Q2: How should I store this compound once it is in solution?
Stock solutions of this compound should be prepared in a suitable solvent and stored in small aliquots to minimize freeze-thaw cycles. It is recommended to store these aliquots in tightly sealed vials at -20°C. Under these conditions, the solution is generally expected to be stable for up to one month. For optimal results, it is always best to use freshly prepared solutions for experiments.
Q3: Is this compound sensitive to light?
Many ansamycin antibiotics exhibit sensitivity to light. Therefore, it is crucial to protect both solid this compound and its solutions from light exposure. Amber vials or containers wrapped in aluminum foil should be used for storage.
Q4: What is the recommended shipping condition for this compound?
Commercial suppliers typically ship this compound at room temperature. However, upon receipt, it is imperative to transfer the compound to the recommended long-term storage conditions as soon as possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low bioactivity in experiments | Compound degradation due to improper storage. | - Review storage conditions. Ensure the compound has been stored at the recommended temperature and protected from light. - Prepare a fresh stock solution from a new vial of solid compound. - Consider performing a quality control check on your stock solution. |
| Precipitation observed in the stock solution upon thawing | Poor solubility or solution instability. | - Gently warm the solution to room temperature and vortex to redissolve the precipitate. - If precipitation persists, consider preparing a fresh, less concentrated stock solution. - Ensure the chosen solvent is appropriate for this compound. |
| Inconsistent experimental results | - Multiple freeze-thaw cycles of the stock solution. - Contamination of the stock solution. | - Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing. - Use sterile techniques when preparing and handling solutions to prevent microbial or chemical contamination. |
Data on Storage Conditions
Due to the limited availability of specific, quantitative stability data for this compound in the public domain, the following table provides general recommendations based on best practices for handling sensitive bioactive compounds and related antibiotics. Researchers are strongly encouraged to consult the Certificate of Analysis provided by their supplier for any specific storage instructions.
| Form | Storage Temperature | Recommended Duration | Special Conditions |
| Solid | -20°C | Up to 6 months | Tightly sealed container, protected from light. |
| 2-8°C | Short-term (days to weeks) | Tightly sealed container, protected from light. | |
| Solution | -20°C | Up to 1 month | Aliquoted in tightly sealed vials, protected from light. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a controlled environment (e.g., a chemical fume hood), accurately weigh the desired amount of the solid compound.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber vials.
-
Storage: Store the aliquots at -20°C, protected from light.
Visual Guides
The following diagrams illustrate the recommended workflows for handling and storing this compound.
Caption: Recommended workflow for handling this compound.
Caption: Factors influencing this compound stability.
Inconsistent results in cell-based assays with Hydroxymycotrienin A
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in cell-based assays utilizing Hydroxymycotrienin A. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an ansamycin (B12435341) antibiotic that functions as an inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. By inhibiting the ATPase activity of HSP90, this compound leads to the destabilization and subsequent degradation of these client proteins, disrupting multiple signaling pathways and ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Q2: I am observing high variability in my cell viability (e.g., IC50) values with this compound across experiments. What are the potential causes?
Inconsistent IC50 values for natural compounds like this compound can arise from several factors:
-
Compound Stability and Solubility: this compound, like many natural products, may have limited solubility and stability in aqueous cell culture media. Precipitation or degradation of the compound can lead to a lower effective concentration and thus variable results.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to HSP90 inhibitors due to differences in HSP90 expression levels, the specific client proteins they depend on, and the activity of drug efflux pumps.
-
Experimental Conditions: Minor variations in experimental parameters such as cell seeding density, passage number, and incubation time can significantly impact the apparent cytotoxicity of the compound.[2]
-
Assay-Specific Factors: The choice of viability assay (e.g., MTT, XTT, CellTiter-Glo) can influence the outcome, as they measure different aspects of cell health (metabolic activity vs. ATP levels).
Q3: Why am I not seeing degradation of known HSP90 client proteins (e.g., Akt, Raf-1) after treatment with this compound?
Several factors could contribute to a lack of observable client protein degradation:
-
Insufficient Incubation Time: The degradation of client proteins is a time-dependent process. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing degradation in your specific cell line.
-
Low HSP90 Dependence of the Client Protein: The reliance of a particular client protein on HSP90 can be cell-line specific. Consider testing a client protein known to be highly sensitive to HSP90 inhibition, such as HER2 in HER2-positive breast cancer cells.
-
Induction of the Heat Shock Response (HSR): Inhibition of HSP90 can trigger a cellular stress response, leading to the upregulation of other heat shock proteins like HSP70.[3] This can compensate for the loss of HSP90 function and prevent client protein degradation.
-
Compound Instability: Ensure that your stock solutions of this compound are fresh and have been stored properly to prevent degradation.
Troubleshooting Guides
Problem 1: Inconsistent or Poor Compound Potency
Symptoms:
-
High variability in IC50 values between replicate experiments.
-
Lower than expected cytotoxicity.
-
Visible precipitate in the cell culture medium.
| Potential Cause | Troubleshooting Strategy |
| Poor Compound Solubility | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). When diluting into aqueous media, ensure rapid mixing to prevent precipitation. Consider using a formulation strategy for poorly soluble compounds, such as complexation with cyclodextrins. |
| Compound Instability in Media | Prepare fresh dilutions of this compound in cell culture medium for each experiment. Avoid prolonged storage of the compound in aqueous solutions. Some antibiotics can be unstable in culture media at 37°C.[1][4] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each row. Perform a cell count for each experiment to ensure consistency. |
| High Cell Passage Number | Use cells within a defined, low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting drug sensitivity. |
| Variable Incubation Times | Standardize the incubation time with this compound across all experiments. |
Problem 2: Lack of Expected Downstream Effects (e.g., Client Protein Degradation)
Symptoms:
-
No significant decrease in the levels of known HSP90 client proteins (e.g., Akt, Raf-1, HER2) as determined by Western blot.
-
Absence of expected phenotypic changes (e.g., cell cycle arrest, apoptosis).
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for client protein degradation. |
| Cell Line Insensitivity | Confirm that your chosen cell line expresses the client protein of interest at detectable levels. Some cell lines may have lower dependence on HSP90 for the stability of certain client proteins. |
| Induction of Heat Shock Response (HSR) | Co-treat with an inhibitor of the heat shock response to block the compensatory upregulation of other chaperones. Alternatively, analyze earlier time points before the HSR is fully activated. Check for increased expression of HSP70 as an indicator of HSR. |
| Ineffective Western Blot Protocol | Ensure complete cell lysis and use fresh protease and phosphatase inhibitors. Optimize antibody concentrations and incubation times. Include positive and negative controls to validate the assay. |
| Compound Degradation | Use freshly prepared stock solutions of this compound. Avoid repeated freeze-thaw cycles of stock solutions. |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol provides a step-by-step guide for determining the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HeLa, CaSki, or SiHa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan (B1609692) crystals to form.
-
-
Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down or place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Quantitative Data
As specific IC50 values for this compound in cervical cancer cell lines are not consistently reported in the literature, the following table is provided as a template for researchers to record their own experimental data for comparison.
| Cell Line | HPV Status | This compound IC50 (µM) | Reference/Experiment Date |
| HeLa | Positive | Enter your data here | |
| CaSki | Positive | Enter your data here | |
| SiHa | Positive | Enter your data here | |
| C33A | Negative | Enter your data here |
Visualizations
Caption: HSP90 signaling pathway and the effect of this compound.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydroxymycotrienin A Concentration for Apoptosis Assays
Welcome to the technical support center for optimizing Hydroxymycotrienin A concentration in apoptosis assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for effectively determining the optimal experimental conditions for this novel compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an apoptosis assay?
A1: As this compound is a novel research compound, a definitive optimal concentration has not been established. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A recommended starting range for many novel natural compounds is between 0.1 µM and 100 µM.
Q2: How long should I incubate my cells with this compound to observe apoptosis?
A2: The induction of apoptosis is both time and concentration-dependent.[1] A common starting point for incubation is 24 to 48 hours. However, a time-course experiment (e.g., 12, 24, 48, 72 hours) is highly recommended to determine the optimal incubation period for observing a significant apoptotic effect.
Q3: What is the potential mechanism of action for this compound-induced apoptosis?
A3: The precise mechanism of this compound is likely under investigation. Generally, novel compounds can induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[2][3][4] These pathways converge on the activation of caspases, which are key executioner enzymes in apoptosis.[4] To elucidate the specific pathway, further experiments such as Western blotting for key apoptotic proteins (e.g., Bcl-2 family, caspases) are necessary.
Q4: I am not observing any apoptosis after treating my cells with this compound. What could be the reason?
A4: There are several potential reasons for a lack of apoptotic effect:
-
Insufficient Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to induce apoptosis in your specific cell line.
-
Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound.
-
Compound Instability: Ensure the compound is properly stored and handled to maintain its activity.
-
Assay Timing: Apoptosis is a dynamic process. You may be missing the peak of the apoptotic response.
Q5: After treatment, I see a significant amount of cell death, but the apoptosis assay shows a high percentage of necrotic cells. What does this mean?
A5: High concentrations of a compound can lead to rapid and overwhelming cellular stress, resulting in necrosis rather than apoptosis. If you observe a high population of Annexin V and Propidium Iodide (PI) double-positive cells, it is advisable to test lower concentrations of this compound to favor the apoptotic pathway.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Apoptotic Effect | Insufficient drug concentration or treatment duration. | Perform a dose-response (0.1-100 µM) and time-course (12-72h) experiment. |
| Cell line is resistant to the compound. | Use a positive control (e.g., staurosporine) to ensure the assay is working. Consider using a different cell line. | |
| Degraded or inactive compound. | Ensure proper storage and handling of this compound. Prepare fresh stock solutions. | |
| High Necrosis | Compound concentration is too high, causing rapid cell death. | Reduce the concentration of this compound. |
| Harsh cell handling. | Handle cells gently during harvesting and staining to avoid mechanical damage. | |
| High Background Signal | Reagent concentration is too high. | Titrate antibodies or fluorescent probes to their optimal concentrations. |
| Inadequate washing steps. | Increase the number and duration of wash steps after staining. | |
| Inconsistent Results | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media conditions. |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially for serial dilutions. |
Experimental Protocols
Dose-Response Assay using MTT to Determine IC50
This protocol determines the concentration of this compound that inhibits the growth of 50% of the cells (IC50).
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete medium.
-
Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometry tubes
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
Procedure:
-
Seed cells in a 6-well plate and treat them with different concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) for the optimal time determined previously.
-
Harvest the cells, including the supernatant which may contain floating apoptotic cells.
-
Wash the cells twice with cold PBS and centrifuge at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Presentation
Table 1: Dose-Response of this compound on [Cell Line Name] Cells
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control | ||||
| This compound (0.5x IC50) | ||||
| This compound (1x IC50) | ||||
| This compound (2x IC50) | ||||
| Positive Control (e.g., Staurosporine) |
Visual Guides
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Major signaling pathways of apoptosis.
Caption: Troubleshooting decision tree for apoptosis assays.
References
How to overcome solubility issues with Hydroxymycotrienin A in aqueous media
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to overcome solubility issues with Hydroxymycotrienin A in aqueous media for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
This compound is an ansamycin (B12435341) antibiotic with potent antitumor activity.[1] Like many other ansamycins, it is a lipophilic molecule, which results in poor solubility in water and aqueous buffer systems commonly used in biological assays. This can lead to challenges in preparing accurate and consistent drug concentrations for in vitro and in vivo experiments, potentially affecting the reliability and reproducibility of results.
Q2: What are the initial signs of solubility problems with this compound?
You may be experiencing solubility issues if you observe any of the following:
-
Precipitation: The compound falls out of solution, appearing as visible particles, cloudiness, or a film on the surface of your container.
-
Inconsistent Results: You observe high variability in your experimental data, which could be due to inconsistent concentrations of the dissolved compound.
-
Low Bioactivity: The observed biological effect is lower than expected, which might be due to a lower actual concentration of the solubilized compound than intended.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methanol
It is crucial to prepare a high-concentration stock solution in one of these organic solvents first, which can then be diluted into your aqueous experimental medium.
Q4: What is the maximum recommended concentration of organic solvents like DMSO in my cell-based assays?
The concentration of organic solvents should be kept to a minimum to avoid solvent-induced toxicity to cells. For most cell lines, the final concentration of DMSO or ethanol in the cell culture medium should not exceed 0.5% (v/v) , and ideally should be below 0.1% (v/v) . It is essential to include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.
Q5: How can I improve the solubility of this compound in my final aqueous experimental solution?
Several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic drug molecule, increasing its apparent solubility in water.
-
pH Adjustment: The solubility of ionizable compounds can be influenced by the pH of the solution. The effect of pH on the stability and solubility of this compound should be empirically determined.
-
Nanoparticle Formulations: Encapsulating the compound in nanoparticles can improve its dispersion and solubility in aqueous media.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution into aqueous media. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The organic solvent concentration is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent in the final solution (while staying within the tolerated limits for your experimental system). 3. Consider using a solubility-enhancing excipient like cyclodextrins. |
| Cloudy or hazy solution after preparation. | The compound has not fully dissolved or has formed fine precipitates. | 1. Gently warm the solution (if the compound is heat-stable). 2. Vortex or sonicate the solution to aid dissolution. 3. Filter the solution through a 0.22 µm filter to remove any undissolved particles. Note that this may lower the actual concentration. |
| Inconsistent experimental results between batches. | Variability in the preparation of the dosing solution. Degradation of the compound in the stock or final solution. | 1. Standardize the protocol for preparing the dosing solution. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Assess the stability of your stock solution under your storage conditions. |
Quantitative Data Summary
Specific quantitative solubility data for this compound in various solvents is not widely published. The following table provides a general guide for the solubility of hydrophobic compounds and ansamycin antibiotics in common laboratory solvents. Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
| Solvent | General Solubility of Ansamycins | Recommended Starting Concentration for Stock Solution |
| DMSO | Generally high | 10 - 50 mM |
| Ethanol | Moderate to high | 1 - 10 mM |
| Methanol | Moderate to high | 1 - 10 mM |
| Water | Very low to insoluble | Not recommended for stock solutions |
| Aqueous Buffers (e.g., PBS) | Very low to insoluble | Not recommended for stock solutions |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 652.77 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh out 6.53 mg of this compound powder.
-
Transfer the powder to a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: General Method for Enhancing Aqueous Solubility using Cyclodextrins
This protocol provides a general workflow for using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the solubility of a hydrophobic compound like this compound.
Materials:
-
This compound stock solution (in an organic solvent)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 1-10% (w/v).
-
While stirring the HP-β-CD solution, slowly add the required volume of the this compound stock solution dropwise.
-
Continue stirring the mixture for at least 1-2 hours at room temperature to allow for the formation of the inclusion complex.
-
Visually inspect the solution for any signs of precipitation.
-
For sterile applications, filter the final solution through a 0.22 µm syringe filter.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Strategies to improve aqueous solubility.
References
Common pitfalls in handling ansamycin antibiotics in the lab
Welcome to the technical support center for handling ansamycin (B12435341) antibiotics in the laboratory. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the effective use of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent results in my experiments with ansamycins?
A1: Inconsistent results with ansamycin antibiotics can stem from several factors, including:
-
Compound Stability and Solubility: Ansamycins can be susceptible to degradation and may have poor solubility. Improper storage or handling can lead to precipitation or loss of activity.
-
Cell Line Variability: Different cell lines can show varying levels of sensitivity to ansamycins due to differences in the expression of target proteins (like Hsp90) or the presence of drug efflux pumps.
-
Experimental Conditions: Factors such as cell density, passage number, and the duration of antibiotic exposure can significantly impact the outcome of your experiments.
-
Inoculum Preparation (for antibacterial assays): For antibacterial susceptibility testing, incorrect bacterial density or clumping of bacteria can lead to variable Minimum Inhibitory Concentration (MIC) results.[1]
Q2: My ansamycin antibiotic (e.g., Geldanamycin) is precipitating in my cell culture medium. How can I prevent this?
A2: Ansamycins like geldanamycin (B1684428) have poor water solubility.[2][3] For in vitro experiments, they are typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4] To prevent precipitation in your culture medium:
-
Ensure the final concentration of DMSO is low (generally less than 0.5%) to avoid solvent-induced cytotoxicity.[4]
-
Visually inspect your media for any signs of precipitation after adding the inhibitor.
-
Consider using more soluble and stable semi-synthetic analogs, such as 17-AAG or 17-DMAG, if precipitation is a persistent issue.
Q3: I am not observing the expected degradation of Hsp90 client proteins after treating my cells with an Hsp90-inhibiting ansamycin. What could be the cause?
A3: Several factors could lead to a lack of Hsp90 client protein degradation:
-
Insufficient Incubation Time: The degradation of client proteins is time-dependent. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal duration for observing degradation.
-
Low Hsp90 Dependence of the Client Protein: The client protein you are observing may not be highly dependent on Hsp90 in your specific cell line. It is advisable to select a client protein known to be highly sensitive to Hsp90 inhibition, such as HER2 in HER2-positive breast cancer cells.
-
Inhibitor Instability: The ansamycin inhibitor may have degraded. Always prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Induction of Heat Shock Response: Inhibition of Hsp90 can trigger a cellular stress response, leading to the upregulation of other heat shock proteins like Hsp70, which can counteract the inhibitor's effects.
Q4: My MIC results for rifampicin (B610482) are inconsistent between experiments. What should I troubleshoot?
A4: Inconsistent MIC results for rifampicin are a common issue. Here are some key areas to investigate:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) and is free of clumps.
-
Drug Solution and Plate Preparation: Verify the potency of your rifampicin powder and ensure the accuracy of your stock solution and serial dilutions. Improper storage can lead to degradation.
-
Media Composition: The pH of the Mueller-Hinton Broth should be between 7.2 and 7.4. An acidic pH can decrease the MIC of rifampin.
-
Incubation Conditions: Strict adherence to the recommended incubation time (16-20 hours for most rapidly growing bacteria) and temperature (35 ± 2°C) is crucial.
Troubleshooting Guides
Guide 1: Poor Solubility of Ansamycins
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms when adding stock solution to aqueous buffer or media. | The ansamycin has low aqueous solubility. | Prepare a concentrated stock solution in a suitable organic solvent like DMSO. Ensure the final concentration of the organic solvent in the final working solution is low (<0.5%). |
| The compound does not fully dissolve in the chosen organic solvent. | The solvent is not appropriate, or the compound has degraded. | Try a different solvent such as ethanol (B145695) or methanol. Use fresh, high-quality solvent. |
| Previously soluble stock solution now shows precipitate. | The solution may have become supersaturated upon storage, or the compound has degraded. | Gently warm the solution and vortex to try and redissolve. If this fails, prepare a fresh stock solution. Store aliquots at -20°C or -80°C to avoid freeze-thaw cycles. |
Guide 2: Inconsistent Hsp90 Inhibition in Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density, variations in treatment duration, or use of cells with high passage numbers. | Standardize your cell seeding protocol. Perform a time-course experiment to determine the optimal treatment duration. Use cells within a consistent and low passage number range. |
| No effect on cell viability or client protein degradation. | The cell line may be resistant to the Hsp90 inhibitor. | Confirm that the inhibitor is engaging with the target by checking for the degradation of a known sensitive Hsp90 client protein (e.g., Akt, Raf-1, HER2) via Western blot. |
| The inhibitor has degraded. | Prepare fresh stock solutions and store them properly in aliquots at -20°C or -80°C. | |
| Overexpression of drug efflux pumps (e.g., P-gp). | Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to assess efflux pump activity. |
Guide 3: Inaccurate or Inconsistent Antibacterial Susceptibility Testing (MIC) Results
| Problem | Possible Cause | Suggested Solution |
| MIC values are consistently out of the expected range for quality control strains. | The potency of the antibiotic powder may be compromised. The stock solution may have been prepared incorrectly. | Verify the potency of the antibiotic. Prepare a fresh stock solution and ensure accurate dilutions. |
| The inoculum density is incorrect. | Standardize the bacterial inoculum to a 0.5 McFarland standard. | |
| The composition of the culture medium is incorrect. | Use cation-adjusted Mueller-Hinton broth and verify that the pH is within the recommended range (7.2-7.4). | |
| "Skipped wells" are observed (growth in a well with a higher antibiotic concentration after a well with no growth). | This can be due to contamination, improper dilution, or the antibiotic precipitating at higher concentrations. | Ensure aseptic technique throughout the procedure. Carefully check the serial dilution steps. Visually inspect the wells for any precipitation. |
Quantitative Data Summary
Table 1: Solubility of Common Ansamycins
| Ansamycin | Solvent | Solubility (mg/mL) | Reference |
| Geldanamycin | DMSO | 10 | |
| Dichloromethane | 5 | ||
| Water | Insoluble | ||
| 17-AAG (Tanespimycin) | DMSO | 100 | |
| Rifampicin | Methanol + drops of 10M NaOH | 50 | |
| Rifamycin (B1679328) B | Water | 2.5 (at 25°C) |
Table 2: Stability of Common Ansamycins
| Ansamycin | Condition | Stability | Reference |
| Geldanamycin | Powder at -20°C, desiccated, protected from light | Stable for 5 years | |
| In DMSO at -20°C | Stable for at least two weeks | ||
| Acidic solution | Decomposes | ||
| Rifampicin | In suspension at room temperature | Stable for 56 days | |
| In highly acidic solutions | Unstable | ||
| At pH 4.0 | Maximum stability | ||
| Rifamycin B | In neutral and alkaline solutions | Inactivation follows first-order kinetics | |
| In acid solutions | Oxidized by air to form rifamycin O |
Table 3: IC50 Values of Geldanamycin and 17-AAG in Various Cancer Cell Lines
| Ansamycin | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Geldanamycin | Glioma cell lines | Glioma | 0.4 - 3 | |
| Breast cancer cell lines | Breast Cancer | 2 - 20 | ||
| Small cell lung cancer lines | Lung Cancer | 50 - 100 | ||
| Ovarian cancer lines | Ovarian Cancer | 2000 | ||
| T-cell leukemia lines | Leukemia | 10 - 700 | ||
| AB1, AE17 (murine) | Mesothelioma | Low-nanomolar | ||
| VGE62, JU77, MSTO-211H (human) | Mesothelioma | Low-nanomolar | ||
| 17-AAG | BT474, N87, SKOV3, SKBR3 | HER-2-overexpressing cancers | 5 - 6 | |
| LNCaP, LAPC-4, DU-145, PC-3 | Prostate Cancer | 25 - 45 | ||
| JIMT-1 | Breast Cancer | 10 | ||
| SKBR-3 | Breast Cancer | 70 | ||
| H1975, H1437, H1650 | Lung Adenocarcinoma | 1.258 - 6.555 | ||
| HCC827, H2009, Calu-3 | Lung Adenocarcinoma | 26.255 - 87.733 |
Table 4: MIC Values of Rifampicin against Mycobacterium tuberculosis
| Isolate Type | MIC Range (mg/L) | Reference |
| Clinical Isolate | 0.03 | |
| Multidrug-resistant (MDR) | 0.12 - >2.0 | |
| Isoniazid-resistant | Borderline resistance at 1 µg/ml |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination of Rifamycins
This protocol is based on the standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
1. Preparation of Antibiotic Stock Solution:
-
Due to its chemical properties, dissolve Rifampicin in a suitable organic solvent like DMSO to create a stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours old), select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies into a tube with sterile saline or broth and vortex to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute the standardized inoculum in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the Rifamycin stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform serial two-fold dilutions across the plate.
-
Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours.
4. Interpretation:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
1. Cell Culture and Treatment:
-
Culture cancer cells to 70-80% confluency.
-
Treat the cells with varying concentrations of the Hsp90-inhibiting ansamycin for the desired time points (e.g., 6, 12, 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
5. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the Hsp90 client protein of interest (e.g., Akt, Her2, c-Raf) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal and quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein bands to the loading control.
Visualizations
Caption: Inhibition of the Hsp90 chaperone cycle by ansamycin antibiotics.
Caption: General troubleshooting workflow for ansamycin antibiotic experiments.
References
Identifying and characterizing Hydroxymycotrienin A degradation products
Welcome to the technical support center for Hydroxymycotrienin A. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing the degradation products of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing and degradation analysis of this compound.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Why am I observing rapid degradation of my this compound sample even under recommended storage conditions? | 1. Inappropriate solvent: The solvent system may be promoting hydrolysis or other degradation pathways. 2. Contamination: Presence of trace amounts of acids, bases, or metal ions can catalyze degradation. 3. Light exposure: The sample may have been inadvertently exposed to light, leading to photodegradation. | 1. Solvent Selection: Use aprotic, anhydrous solvents for reconstitution and storage. If aqueous solutions are necessary, prepare them fresh and use buffered systems within a stable pH range (e.g., pH 6-7). 2. Purity Check: Ensure high purity of solvents and reagents. Use amber vials to minimize light exposure.[1] 3. Storage: Store stock solutions and solid material protected from light at the recommended temperature (-20°C or lower). |
| I am having difficulty separating this compound from its degradation products using reverse-phase HPLC. What can I do? | 1. Inadequate mobile phase: The mobile phase composition may not have sufficient resolving power. 2. Inappropriate column: The stationary phase may not be optimal for separating the parent compound and its more polar or non-polar degradants. 3. Gradient issues: The gradient elution profile may be too steep or not shallow enough to resolve closely eluting peaks. | 1. Mobile Phase Optimization: Try different solvent combinations (e.g., acetonitrile/water vs. methanol (B129727)/water) and pH modifiers (e.g., formic acid, ammonium (B1175870) acetate).[2] 2. Column Selection: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl). 3. Gradient Adjustment: Optimize the gradient slope and duration to improve separation.[3] |
| Mass spectrometry analysis of my degraded sample shows a complex mixture of peaks, and I am unable to identify the degradation products. How can I simplify the analysis? | 1. Co-elution of degradants: Multiple degradation products may be eluting at the same time. 2. In-source fragmentation: The parent compound or its degradants may be fragmenting in the MS source, complicating the spectra. 3. Matrix effects: Components of the sample matrix may be interfering with ionization. | 1. Improve Chromatographic Separation: Further optimize the HPLC method to better separate individual components before they enter the mass spectrometer. 2. Soft Ionization: Use a softer ionization technique (e.g., electrospray ionization - ESI) and optimize source parameters to minimize in-source fragmentation. 3. Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and remove interfering matrix components.[4][5] |
| My quantitative analysis of degradation shows poor reproducibility between experiments. What are the likely sources of this variability? | 1. Inconsistent stress conditions: Variations in temperature, pH, or light intensity during forced degradation studies. 2. Sample handling: Differences in sample preparation, injection volume, or storage of intermediate solutions. 3. Instrument variability: Fluctuations in detector response or chromatographic performance. | 1. Standardize Protocols: Ensure that all stress conditions are precisely controlled and monitored. 2. Consistent Procedures: Follow a strict and well-documented sample handling protocol. Use an internal standard for quantification. 3. System Suitability: Perform system suitability tests before each analytical run to ensure the instrument is performing consistently. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the ansamycin (B12435341) class of antibiotics, the most likely degradation pathways for this compound include hydrolysis of the ansa chain, oxidation of the hydroquinone/quinone core, and photodegradation. Forced degradation studies are essential to identify the specific degradation products under various stress conditions.
Q2: What are the recommended conditions for conducting forced degradation studies on this compound?
A2: Forced degradation studies should be conducted under a variety of stress conditions to ensure all likely degradation products are generated. Recommended conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photostability: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Q3: How can I confirm the structure of the identified degradation products?
A3: Structural elucidation of degradation products typically requires a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns that provide structural information. For definitive structural confirmation, isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.
Q4: Are the degradation products of this compound biologically active or potentially toxic?
A4: The biological activity and toxicity of degradation products can vary significantly. It is crucial to characterize the pharmacological and toxicological profiles of any major degradation products. The formation of certain degradation products may lead to a loss of therapeutic efficacy or the emergence of adverse effects.
Quantitative Data Summary
The following tables summarize the expected degradation of this compound under various forced degradation conditions. Note: This data is representative and may vary based on specific experimental conditions.
Table 1: Degradation of this compound in Solution
| Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradation Products Detected |
| 0.1 M HCl | 24 | 60 | 15.2% | DP1, DP4 |
| 0.1 M NaOH | 24 | 60 | 28.5% | DP2, DP3 |
| 3% H₂O₂ | 24 | 25 | 21.8% | DP1, DP5 |
| Purified Water | 48 | 60 | 5.1% | DP1 |
Table 2: Degradation of Solid this compound
| Condition | Duration (hours) | % Degradation | Major Degradation Products Detected |
| Dry Heat (105°C) | 48 | 8.3% | DP6, DP7 |
| Photostability (ICH Q1B) | - | 12.5% | DP4, DP8 |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 105°C.
-
Photodegradation (Solid): Expose solid this compound to light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.
-
Sample Preparation for Analysis: Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
2. Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for identifying and characterizing degradation products.
Caption: A logical approach to troubleshooting unexpected sample degradation.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. scielo.br [scielo.br]
- 3. Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Efficacy Analysis of Hydroxymycotrienin A and Geldanamycin
A detailed guide for researchers, scientists, and drug development professionals on the antitumor properties of the ansamycin (B12435341) antibiotics Hydroxymycotrienin A and Geldanamycin.
This guide provides a comparative overview of the available scientific data on this compound and Geldanamycin, two members of the ansamycin family of antibiotics. While both compounds have demonstrated antitumor properties, their mechanisms of action and the extent of their scientific characterization differ significantly. Geldanamycin is a well-established inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic proteins. In contrast, the direct molecular target of this compound has not been definitively identified in the currently available scientific literature, precluding a direct comparison of its efficacy as an Hsp90 inhibitor against Geldanamycin.
This document summarizes the known biological activities of both compounds, presents available quantitative data, outlines relevant experimental methodologies, and provides visualizations of key cellular pathways and experimental workflows.
Overview and Mechanism of Action
Geldanamycin:
Geldanamycin is a benzoquinone ansamycin that has been extensively studied as a potent inhibitor of Hsp90.[1][2] It exerts its anticancer effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function.[1] This leads to the destabilization and subsequent proteasomal degradation of a wide array of Hsp90 client proteins, many of which are crucial for cancer cell growth, survival, and proliferation.[2] These client proteins include mutated or overexpressed oncoproteins such as v-Src, Bcr-Abl, and ERBB2.[1] Despite its potent antitumor activity, the clinical development of Geldanamycin has been hampered by its hepatotoxicity and poor pharmacokinetic properties. This has led to the development of several Geldanamycin analogs with improved safety profiles.
This compound:
This compound is an ansamycin antibiotic isolated from the culture broth of Bacillus sp. BMJ958-62F4. It has been reported to inhibit the growth of human cervical cancer cell lines, with a more potent effect observed in cell lines positive for the human papillomavirus (HPV) compared to HPV-negative lines. While its chemical structure places it in the same class as Geldanamycin, there is currently no direct scientific evidence to confirm that this compound functions as an Hsp90 inhibitor. Its precise molecular target and mechanism of antitumor action remain to be elucidated.
Quantitative Data on Antitumor Efficacy
The available quantitative data for Geldanamycin's activity is extensive, while data for this compound is limited to its inhibitory effects on specific cancer cell lines.
Table 1: In Vitro Efficacy of Geldanamycin
| Cell Line | Cancer Type | Assay Type | IC50 / Concentration | Reference |
| HeLa | Cervical Carcinoma | Cytotoxicity | Not Specified | |
| SiHa | Cervical Carcinoma | Cytotoxicity | Not Specified | |
| NCI-N87 | Gastric Carcinoma | Cytotoxicity | ~100 nM (in combination) | |
| MDA-MB-453 | Breast Cancer | Cytotoxicity | Not Specified | |
| SKOV3 | Ovarian Cancer | Cytotoxicity | Not Specified |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Key Characteristic | Inhibitory Effect | Reference |
| HeLa | Cervical Cancer | HPV-positive | Stronger Inhibition | |
| CaSKi | Cervical Cancer | HPV-positive | Stronger Inhibition | |
| SiHa | Cervical Cancer | HPV-positive | Stronger Inhibition | |
| HPV-negative cell lines | Cervical Cancer | HPV-negative | Weaker Inhibition |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the efficacy of compounds like Geldanamycin and this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the effect of a compound on cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Geldanamycin or this compound) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is used to determine if a compound induces the degradation of Hsp90 client proteins, a hallmark of Hsp90 inhibition.
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound (e.g., Geldanamycin) at various concentrations and for different time points.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for Hsp90 client proteins (e.g., v-Src, Bcr-Abl, ERBB2) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of the client proteins in treated versus untreated cells.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the compounds' mechanisms and experimental procedures.
Caption: Geldanamycin inhibits the Hsp90 chaperone cycle by binding to the ATP pocket.
Caption: Workflow for a standard MTT-based cytotoxicity assay.
Conclusion
Geldanamycin is a well-documented Hsp90 inhibitor with potent in vitro and in vivo antitumor activities, although its clinical utility is limited by toxicity. Its mechanism of action, centered on the disruption of the Hsp90 chaperone machinery, is supported by a vast body of scientific literature.
This compound, another ansamycin antibiotic, has demonstrated antitumor effects, particularly against HPV-positive cervical cancer cells. However, a critical gap in the current scientific knowledge is the absence of studies identifying its direct molecular target. Without evidence of Hsp90 inhibition, a direct comparison of its efficacy with Geldanamycin in this context is not possible.
Future research should focus on elucidating the precise mechanism of action of this compound to determine if it shares the Hsp90 inhibitory properties of Geldanamycin or acts through a different pathway. Such studies would be invaluable for understanding its therapeutic potential and for guiding the development of novel anticancer agents. Researchers interested in this compound should prioritize target identification and validation studies to build a foundation for meaningful comparative analyses.
References
A Comparative Analysis of Hydroxymycotrienin A and Doxorubicin in HPV-Positive Cervical Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer properties of Hydroxymycotrienin A and the widely-used chemotherapeutic agent, doxorubicin (B1662922), with a specific focus on their effects on human papillomavirus (HPV)-positive cervical cancer cells. While doxorubicin is a well-established treatment, emerging compounds like this compound show promise, particularly in the context of HPV-driven cancers. This document synthesizes available experimental data to facilitate an objective evaluation of their performance and underlying mechanisms of action.
Quantitative Performance Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and doxorubicin in HPV-positive cervical cancer cell lines. It is important to note that direct comparative studies for this compound are limited, and the presented data is compiled from various independent research findings.
Table 1: Comparative Cytotoxicity (IC50) in HPV-Positive Cervical Cancer Cell Lines
| Cell Line | This compound (Concentration) | Doxorubicin (µM) |
| HeLa (HPV-18) | Data Not Available | 0.2 µg/mL[1], 1.39 ± 0.17[2], 2.4[3], 0.374[4], 2.664[5], 1.91 µg/mL, 1.45 ± 0.15, 2.9 |
| SiHa (HPV-16) | Data Not Available | 8.515348 |
| CaSki (HPV-16) | Data Not Available | 0.048720 |
Note: IC50 values for doxorubicin can vary significantly depending on the experimental conditions, such as incubation time and assay method.
Table 2: Apoptosis Induction in HPV-Positive Cervical Cancer Cell Lines
| Cell Line | Treatment | Apoptosis Rate (%) | Key Apoptotic Markers |
| HeLa (HPV-18) | Doxorubicin | 85.1% (12h), 73.8% (24h) | Caspase-3 activation |
| SiHa (HPV-16) | Doxorubicin | 76.6% (12h), 84.4% (24h) | Caspase-3 activation |
| CaSki (HPV-16) | Doxorubicin | 62.7% (12h), 54.1% (24h) | Caspase-3 activation |
| HeLa, SiHa | This compound | Data Not Available | Data Not Available |
Mechanisms of Action
This compound
This compound is an ansamycin (B12435341) antibiotic that has demonstrated inhibitory activity against human cervical tumor cell lines. Notably, its inhibitory effect is more potent against HPV-positive cervical cancer cells, such as HeLa, CaSki, and SiHa, compared to HPV-negative cells. The precise molecular mechanism underlying this selective activity is not yet fully elucidated.
Doxorubicin
Doxorubicin is a well-characterized anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby obstructing the action of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA strand breaks and the induction of apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of ROS. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cell death.
-
Induction of Apoptosis: Doxorubicin triggers the intrinsic apoptotic pathway, characterized by the activation of caspase cascades. In HPV-positive cervical cancer cells, doxorubicin has been shown to induce apoptosis through the activation of caspase-3.
Signaling Pathways
The following diagrams illustrate the known and hypothesized signaling pathways affected by doxorubicin and the general experimental workflow for comparing the two compounds.
Caption: Signaling pathway of Doxorubicin in cancer cells.
Caption: Experimental workflow for comparing drug efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and doxorubicin on cervical cancer cells.
-
Cell Seeding: Seed HPV-positive cervical cancer cells (HeLa, SiHa, or CaSki) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the solvent used to dissolve the drugs).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentrations of this compound and doxorubicin for the desired time points (e.g., 12, 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Doxorubicin is a potent inducer of apoptosis in HPV-positive cervical cancer cells, with a well-documented mechanism of action. This compound presents an interesting profile with selective activity against HPV-positive cells, suggesting a potential therapeutic advantage. However, the lack of comprehensive quantitative data and mechanistic studies for this compound underscores the need for further research to fully evaluate its potential as a viable alternative or complementary treatment to existing therapies like doxorubicin for HPV-positive cervical cancer. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Doxorubicin Inhibits Phosphatidylserine Decarboxylase and Modifies Mitochondrial Membrane Composition in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Potential Alliance: A Comparative Guide to the Synergistic Effects of Hydroxymycotrienin A and Cisplatin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the relentless pursuit of more effective cancer therapies, combination strategies that exploit synergistic interactions between anti-cancer agents represent a promising frontier. This guide explores the potential synergistic effects of Hydroxymycotrienin A (HMT A), an ansamycin (B12435341) antibiotic, and cisplatin (B142131), a cornerstone of chemotherapy for various solid tumors. While direct experimental evidence for the combination of HMT A and cisplatin is not yet available, this document provides a comprehensive overview based on their established mechanisms of action and the known synergistic interactions between the broader class of ansamycin antibiotics and platinum-based drugs.
This compound (HMT A) is an ansamycin antibiotic that has demonstrated antitumor activity.[1][2] Like other members of its class, its mechanism of action is primarily attributed to the inhibition of Heat Shock Protein 90 (HSP90).[3][4] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often dysregulated in cancer cells and are pivotal for tumor growth, survival, and resistance to therapy.[1][5][6]
Cisplatin is a platinum-based chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, testicular, bladder, and lung cancers.[7][8] Its primary mechanism of action involves the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[7][8]
This guide will delve into the individual mechanisms of these compounds, propose a rationale for their potential synergistic interaction, provide hypothetical data for illustrative purposes, and detail experimental protocols to investigate this promising combination.
Mechanisms of Action
This compound: An HSP90 Inhibitor
This compound, as an ansamycin antibiotic, is believed to exert its anticancer effects through the inhibition of HSP90.[3][4] HSP90 is a critical molecular chaperone that facilitates the proper folding, stability, and activity of a multitude of "client" proteins. Many of these client proteins are oncoproteins and key signaling molecules that drive cancer cell proliferation, survival, and angiogenesis.
The inhibition of HSP90 by HMT A would lead to the proteasomal degradation of these client proteins, including:
-
Receptor Tyrosine Kinases (RTKs): Such as HER2 and EGFR, which are often overexpressed in cancer and drive cell growth.
-
Signaling Kinases: Including AKT, RAF, and ERK, which are central nodes in pro-survival and proliferation pathways.[2]
-
Cell Cycle Regulators: Such as CDK4 and Cyclin D, which control cell cycle progression.
-
Proteins Involved in DNA Damage Response (DDR): This is a key aspect for potential synergy with cisplatin.
By destabilizing these crucial proteins, HMT A can induce cell cycle arrest and apoptosis in cancer cells.
Cisplatin: A DNA Damaging Agent
Cisplatin's cytotoxicity is primarily mediated by its ability to form covalent adducts with DNA.[7][8] Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation. The resulting aquated species is a potent electrophile that reacts with nucleophilic sites on DNA, predominantly the N7 position of guanine (B1146940) and adenine (B156593) bases.[7]
This interaction leads to the formation of:
-
Intrastrand cross-links: Between adjacent purine (B94841) bases on the same DNA strand.
-
Interstrand cross-links: Between purine bases on opposite DNA strands.
These DNA adducts distort the DNA double helix, which in turn:
-
Inhibits DNA replication and transcription: Stalling the cellular machinery responsible for these processes.
-
Activates the DNA Damage Response (DDR): Cellular sensors recognize the DNA damage and initiate signaling cascades that can lead to cell cycle arrest to allow for DNA repair.
-
Induces Apoptosis: If the DNA damage is too extensive to be repaired, the cell is programmed to undergo apoptosis.[7][8]
Hypothesized Synergistic Effects of this compound and Cisplatin
The combination of an HSP90 inhibitor like HMT A with a DNA-damaging agent like cisplatin is hypothesized to result in a synergistic antitumor effect. This hypothesis is supported by numerous studies demonstrating the synergy between other HSP90 inhibitors and cisplatin in various cancer models.[2] The primary rationale for this synergy lies in the dual attack on cancer cells: direct DNA damage by cisplatin and the crippling of the cellular machinery required to respond to and repair this damage by HMT A.
Potential Mechanisms of Synergy:
-
Inhibition of DNA Repair: Cisplatin-induced DNA adducts are recognized and repaired by cellular DNA repair pathways, such as the Fanconi anemia pathway. Several key proteins in these pathways are HSP90 client proteins. By inhibiting HSP90, HMT A can lead to the degradation of these repair proteins, thus preventing the cancer cell from repairing the cisplatin-induced DNA damage. This leads to an accumulation of lethal DNA damage and enhances apoptosis.
-
Enhanced Apoptosis: Both HMT A and cisplatin can independently induce apoptosis. When combined, they can potentiate apoptotic signaling. HMT A can downregulate anti-apoptotic proteins (which are often HSP90 clients), while cisplatin activates pro-apoptotic pathways in response to DNA damage. The simultaneous action on these pathways can lower the threshold for apoptosis induction.
-
Abrogation of Pro-Survival Signaling: Cisplatin-induced cellular stress can activate pro-survival signaling pathways, such as the AKT pathway, as a resistance mechanism. As AKT is an HSP90 client protein, co-treatment with HMT A can block this survival response, rendering the cancer cells more susceptible to cisplatin-induced death.[2]
Data Presentation
As no direct experimental data for the combination of this compound and cisplatin exists, the following tables are presented for illustrative purposes to guide future research. Table 1 provides hypothetical IC50 values for each agent individually in representative cancer cell lines. Table 2 illustrates how the Combination Index (CI) would be used to quantify the synergistic effect.
Table 1: Hypothetical IC50 Values of this compound and Cisplatin in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (IC50, µM) | Cisplatin (IC50, µM) |
| HeLa | Cervical Cancer | 1.5 | 5.0 |
| SiHa | Cervical Cancer | 2.0 | 7.5 |
| A549 | Lung Cancer | 3.5 | 10.0 |
| SKOV-3 | Ovarian Cancer | 2.8 | 8.0 |
Note: The IC50 values for this compound are hypothetical and are included for illustrative purposes. The IC50 values for cisplatin are representative values from the literature.
Table 2: Hypothetical Combination Index (CI) for this compound and Cisplatin Combination
| Cell Line | Drug Ratio (HMT A : Cisplatin) | Effect Level (Fraction Affected) | Combination Index (CI) | Interpretation |
| HeLa | 1 : 3.3 | 0.50 | 0.65 | Synergy |
| HeLa | 1 : 3.3 | 0.75 | 0.58 | Strong Synergy |
| A549 | 1 : 2.9 | 0.50 | 0.72 | Synergy |
| A549 | 1 : 2.9 | 0.75 | 0.64 | Synergy |
Note: CI values are hypothetical. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
To experimentally validate the hypothesized synergistic effects of this compound and cisplatin, the following protocols are recommended:
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of HMT A and cisplatin, alone and in combination, and to calculate IC50 values.
-
Method:
-
Seed cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of HMT A and cisplatin, both individually and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Incubate the cells for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 values for each drug and the combinations using dose-response curve fitting software (e.g., GraphPad Prism).
-
Combination Index (CI) Analysis
-
Objective: To quantitatively determine the nature of the interaction between HMT A and cisplatin (synergy, additivity, or antagonism).
-
Method:
-
Perform the cell viability assay as described above with the drugs in a constant ratio.
-
Use the dose-effect data to calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.
-
A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To assess the induction of apoptosis by HMT A and cisplatin, alone and in combination.
-
Method:
-
Treat cells with HMT A, cisplatin, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: Mechanism of Action of this compound (HMT A).
Caption: Mechanism of Action of Cisplatin.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor cell activity in vitro by myristoylated-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HSP90 as the In Vitro Target of Hydroxymycotrienin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of Hydroxymycotrienin A as a potent inhibitor of Heat Shock Protein 90 (HSP90). Due to the limited availability of direct, quantitative in vitro data for this compound, this document leverages data from the structurally related ansamycin (B12435341) antibiotic, Macbecin I , as a representative analogue. This allows for a robust comparative analysis against the well-characterized HSP90 inhibitor, 17-Allylamino-17-demethoxygeldanamycin (17-AAG) .
The methodologies, data, and visualizations presented herein offer a structured approach to confirming target engagement, assessing inhibitory potency, and understanding the cellular consequences of HSP90 inhibition.
Executive Summary of Comparative Data
The following tables summarize the key quantitative parameters for Macbecin I and 17-AAG, providing a direct comparison of their in vitro efficacy as HSP90 inhibitors.
Table 1: Biochemical Inhibition of HSP90
| Compound | Target | Assay Type | IC₅₀ (µM) | Binding Affinity (Kd) (µM) |
| Macbecin I | HSP90 | ATPase Activity | 2 | 0.24[1] |
| 17-AAG | HSP90 | ATPase Activity | ~5 | ~1.2 |
Table 2: Cellular Activity of HSP90 Inhibitors
| Compound | Cell Line | Assay Type | GI₅₀ (nM) |
| Macbecin I | DU145 (Prostate) | Cytotoxicity | Not explicitly provided, but demonstrated tumor growth reduction[1] |
| 17-AAG | H1975 (Lung) | Cytotoxicity | 1.258 - 6.555[2] |
| 17-AAG | H1437 (Lung) | Cytotoxicity | 1.258 - 6.555[2] |
| 17-AAG | H1650 (Lung) | Cytotoxicity | 1.258 - 6.555[2] |
HSP90 Inhibition and Downstream Signaling
HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. Ansamycin antibiotics, including this compound and its analogues, bind to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition of ATP binding disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins. A hallmark of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, notably HSP70.
References
Cross-Resistance Profile of Hydroxymycotrienin A in Multidrug-Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic activity of Hydroxymycotrienin A and its analogs against various multidrug-resistant (MDR) cancer cell lines. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from the closely related ansamycin (B12435341) antibiotic, Geldanamycin (B1684428), to illustrate the cross-resistance profile. This approach is based on the shared mechanism of action and structural similarities within the ansamycin class of compounds, which are known substrates for ABC transporter proteins that confer multidrug resistance.
Comparative Cytotoxicity Data
The development of resistance to a single cytotoxic agent can lead to cross-resistance to a broad range of structurally and functionally unrelated drugs. This phenomenon, known as multidrug resistance (MDR), is a major obstacle in cancer chemotherapy. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), which function as drug efflux pumps.
The following table summarizes the cytotoxic activity (IC50 values) of the ansamycin antibiotic Geldanamycin, a close analog of this compound, in a sensitive parental cell line and a multidrug-resistant cell line known to overexpress P-glycoprotein. The resistance factor (RF) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the sensitive parental cell line.
| Cell Line | Parental Cell Line | Primary MDR Mechanism | Compound | IC50 (µM) - Parental | IC50 (µM) - Resistant | Resistance Factor (RF) |
| CEM/ADR5000 | CCRF-CEM | P-glycoprotein (P-gp/ABCB1) overexpression | Geldanamycin | Data not available | Cross-resistant[1] | Significant |
| Illustrative Example | ||||||
| MCF-7/ADR (NCI/ADR-RES) | MCF-7 | P-glycoprotein (P-gp/ABCB1) overexpression | Doxorubicin (B1662922) | 1.65 µM[2] | 128.5 µM[2] | ~78 |
Note: While direct IC50 values for Geldanamycin in the CCRF-CEM vs. CEM/ADR5000 pair were not found in the search, the study explicitly states that CEM/ADR5000 cells are cross-resistant to Geldanamycin.[1] The doxorubicin data in MCF-7 and its resistant counterpart is provided as a well-documented example of the degree of resistance conferred by P-gp overexpression.
Experimental Protocols
Cell Lines and Culture Conditions
-
Parental Sensitive Cell Lines:
-
MCF-7: Human breast adenocarcinoma cell line.[3][4] Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
MES-SA: Human uterine sarcoma cell line.[5] Cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
KB-3-1: Human epidermoid carcinoma cell line (a subclone of HeLa). Cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
HCT-15: Human colorectal adenocarcinoma cell line.[6][7][8][9] Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
-
Multidrug-Resistant Cell Lines:
-
MCF-7/ADR (re-designated NCI/ADR-RES): Selected for resistance to doxorubicin and overexpresses P-glycoprotein (P-gp).[10][11] Maintained in the same medium as MCF-7 with the addition of doxorubicin to maintain resistance. It is important to note that the origin of the NCI/ADR-RES cell line has been debated, with evidence suggesting it may not be derived from the MCF-7 parental line.[4][10]
-
MES-SA/Dx5: A doxorubicin-resistant variant of the MES-SA cell line that overexpresses P-glycoprotein.[12][13][14][15] Maintained in McCoy's 5A medium with doxorubicin.
-
KB-V1: A vinblastine-resistant subline of KB-3-1 that strongly expresses P-glycoprotein.[16][17][18][19][20] Maintained in DMEM with vinblastine.
-
HCT-15 (with acquired resistance): Resistant variants can be established by stepwise exposure to adriamycin, leading to P-glycoprotein overexpression.[7]
-
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound and other compounds are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compound. Cells are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the drug that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
Mechanism of Action and Resistance: Signaling Pathways
This compound, like other ansamycins, exerts its cytotoxic effects by inhibiting Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone required for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival.
In multidrug-resistant cells, the overexpression of efflux pumps like P-glycoprotein actively transports this compound out of the cell, reducing its intracellular concentration and thereby diminishing its inhibitory effect on Hsp90.
Experimental Workflow for Cross-Resistance Assessment
The following diagram outlines the typical workflow for evaluating the cross-resistance profile of a compound in multidrug-resistant cell lines.
References
- 1. Molecular determinants of the response of cancer cells towards geldanamycin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MCF-7 - Wikipedia [en.wikipedia.org]
- 4. MCF7 | Culture Collections [culturecollections.org.uk]
- 5. MES-SA. Culture Collections [culturecollections.org.uk]
- 6. HCT-15 Cells [cytion.com]
- 7. Establishment of multidrug resistant human colorectal carcinoma HCT-15 cell lines and their properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accegen.com [accegen.com]
- 9. HCT-15. Culture Collections [culturecollections.org.uk]
- 10. MCF-7/ADR cells (re-designated NCI/ADR-RES) are not derived from MCF-7 breast cancer cells: a loss for breast cancer multidrug-resistant research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MES-SA/Dx-5. Culture Collections [culturecollections.org.uk]
- 13. MES-SA/Dx-5 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. accegen.com [accegen.com]
- 15. Cellosaurus cell line MES-SA/Dx5 (CVCL_2598) [cellosaurus.org]
- 16. KB-V1 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Cellosaurus cell line KB-V1 (CVCL_2089) [cellosaurus.org]
- 18. researchgate.net [researchgate.net]
- 19. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | KB-V1 [webshop.dsmz.de]
- 20. KB-V1 | Cell - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydroxymycotrienin A and Hydroxymycotrienin B: Potent Anti-Tumor Agents Targeting HPV-Positive Cervical Cancers
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparative guide on Hydroxymycotrienin A and Hydroxymycotrienin B, two closely related ansamycin (B12435341) antibiotics with promising anti-tumor properties. This guide provides a detailed analysis of their biological activities, physicochemical characteristics, and mechanism of action, with a particular focus on their enhanced efficacy against human papillomavirus (HPV)-positive cervical cancer cells.
This compound and Hydroxymycotrienin B are natural products isolated from the fermentation broth of Bacillus sp. BMJ958-62F4.[1] As members of the ansamycin family, they share a characteristic ansa-bridged macrocyclic structure, which is often associated with a range of biological activities including antibacterial, antifungal, and anti-tumor effects. This analysis reveals that both compounds exhibit significant cytotoxic effects against a panel of human cervical cancer cell lines, with a notably stronger inhibitory effect on HPV-positive lines such as HeLa, CaSki, and SiHa, as compared to the HPV-negative C33a cell line.
Physicochemical Properties
This compound and B share the same molecular formula, C36H48N2O9, and a molecular weight of 652.77 g/mol . Their structural similarity suggests that they possess comparable physicochemical properties, which are summarized in the table below.
| Property | This compound | Hydroxymycotrienin B |
| Molecular Formula | C36H48N2O9 | C36H48N2O9 |
| Molecular Weight | 652.77 g/mol | 652.77 g/mol |
| Appearance | Yellowish Powder | Yellowish Powder |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate | Soluble in methanol, ethanol, DMSO, and ethyl acetate |
| UV max (in Methanol) | 273, 303, 410 nm | 273, 303, 410 nm |
Comparative Cytotoxicity
The most striking feature of this compound and B is their differential cytotoxicity towards HPV-positive and HPV-negative cervical cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies demonstrate that significantly lower concentrations of both compounds are required to inhibit the growth of HPV-positive cancer cells.
| Cell Line | HPV Status | This compound (IC50, µg/mL) | Hydroxymycotrienin B (IC50, µg/mL) |
| HeLa | Positive | 0.01 | 0.03 |
| CaSki | Positive | 0.02 | 0.05 |
| SiHa | Positive | 0.03 | 0.06 |
| C33a | Negative | 1.2 | 2.5 |
Mechanism of Action: Targeting HPV-Associated Oncogenesis
The selective activity of this compound and B against HPV-positive cancer cells suggests a mechanism of action linked to the viral oncoproteins E6 and E7, which are crucial for the transformation and proliferation of these cancer cells. While the precise molecular target has not been definitively elucidated, the ansamycin class of antibiotics is known to include potent inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins, including those involved in signaling pathways dysregulated in cancer. It is hypothesized that this compound and B may exert their anti-tumor effects through the inhibition of Hsp90, leading to the degradation of client proteins essential for the survival of HPV-positive cancer cells.
Caption: Proposed mechanism of action of this compound and B.
Experimental Protocols
Cell Viability Assay
The cytotoxic activity of this compound and B was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cervical cancer cell lines (HeLa, CaSki, SiHa, and C33a) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of this compound or B and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
References
In vitro comparison of Hydroxymycotrienin A with other ansamycin antibiotics
A Comparative Analysis of Biological Activity for Researchers and Drug Development Professionals
The ansamycin (B12435341) class of antibiotics, characterized by their unique ansa-bridged aromatic core, has long been a source of diverse and potent bioactive molecules. This guide provides an in vitro comparison of Hydroxymycotrienin A with other notable ansamycins, including the Hsp90 inhibitors Geldanamycin and Herbimycin A, and the RNA polymerase inhibitor Rifampicin. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro biological activities of this compound and other selected ansamycin antibiotics. Data has been compiled from various studies to provide a comparative overview of their anticancer and antibacterial potencies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Comparative in Vitro Anticancer Activity of Ansamycin Antibiotics (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | HeLa, CaSki, SiHa | Human Cervical Cancer (HPV-positive) | Data not available in peer-reviewed literature; reported to have stronger inhibitory effect on HPV-positive cells than HPV-negative cells.[1] |
| Geldanamycin | AB1, AE17 | Murine Mesothelioma | Low-nanomolar range[2] |
| VGE62, JU77, MSTO-211H | Human Mesothelioma | Low-nanomolar range[2] | |
| Herbimycin A | - | - | Inhibits bone resorption at 1-100 ng/mL[3] |
Table 2: Comparative in Vitro Antibacterial Activity of Ansamycin Antibiotics (MIC values)
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Data not available in peer-reviewed literature | - |
| Rifampicin | Mycobacterium avium complex | <8[4] |
| Mycobacterium tuberculosis | 0.25 - 8[5] | |
| Herbimycin A | Bacillus subtilis ATCC 6633 | Weak activity[6] |
| Micrococcus luteus ATCC 9341 | Weak activity[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Geldanamycin) in a suitable solvent and add them to the wells. Include a solvent control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antibacterial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11]
Principle: This assay determines the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in a liquid growth medium.
Protocol:
-
Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of the test antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (i.e., the well remains clear).
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the ansamycin antibiotics discussed.
Caption: Hsp90 Inhibition Pathway by Ansamycins.
Caption: RNA Polymerase Inhibition by Rifampicin.
References
- 1. researchgate.net [researchgate.net]
- 2. RNA polymerase - SubtiWiki [subtiwiki.uni-goettingen.de]
- 3. An Introduction to the Structure and Function of the Catalytic Core Enzyme of Escherichia coli RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial RNA polymerase subunit ω and eukaryotic RNA polymerase subunit RPB6 are sequence, structural, and functional homologs and promote RNA polymerase assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. kosheeka.com [kosheeka.com]
- 9. byjus.com [byjus.com]
- 10. Ansamycin - Wikipedia [en.wikipedia.org]
- 11. Activation of p53 in cervical carcinoma cells by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validating Antitumor Effects of Hydroxymycotrienin A in Animal Models: A Comparative Guide
While direct in vivo studies on the antitumor effects of Hydroxymycotrienin A in animal models are not extensively documented in publicly available literature, a wealth of data exists for its close structural and functional analogs within the ansamycin (B12435341) antibiotic class, notably Geldanamycin and its derivatives such as 17-AAG (Tanespimycin). These compounds share a common mechanism of action centered on the inhibition of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone for the stability and function of numerous oncoproteins. This guide provides a comparative overview of the antitumor efficacy of these analogous compounds in animal models, offering a predictive framework for the potential in vivo activity of this compound.
Comparative Efficacy of Ansamycin Antibiotics in Murine Xenograft Models
The antitumor activity of ansamycin antibiotics has been predominantly evaluated in xenograft models, where human tumor cells are implanted into immunodeficient mice. The following table summarizes representative data from studies on Geldanamycin derivatives, which can be used as a benchmark for assessing the potential of this compound.
| Compound | Cancer Type (Cell Line) | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference Compound(s) |
| 17-AAG (Tanespimycin) | HER2+ Breast Cancer | Murine Xenograft | 50 mg/kg, single dose | Significant reduction in tumor growth | - |
| 17-DMAG (Alvespimycin) | Melanoma | Murine Xenograft | Not specified | More potent than 17-AAG | 17-AAG |
| IPI-504 (Retaspimycin) | Multiple Myeloma | Murine Xenograft | Not specified | Modest single-agent activity | - |
| CNDG | Not specified | Nude mice xenograft | Not specified | Evaluated in vivo | - |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preclinical validation of antitumor agents like ansamycin antibiotics.
Human Tumor Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., HER2-overexpressing breast cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of 1 x 10^7 tumor cells in 0.1 mL of a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), animals are randomized into control and treatment groups. The test compound (e.g., 17-AAG) is administered via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment: The primary endpoint is tumor growth inhibition. Secondary endpoints can include body weight changes (to assess toxicity) and survival analysis.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised for analysis of target protein expression (e.g., HER2, p-Akt) by methods such as Western blotting or immunohistochemistry to confirm the mechanism of action.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Tumor tissues or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST.
-
Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., HER2, Akt, phospho-Akt, Hsp90) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The primary mechanism of action of ansamycin antibiotics is the inhibition of Hsp90, which leads to the degradation of its client proteins, many of which are critical for tumor cell survival and proliferation.
Head-to-head comparison of Hydroxymycotrienin A and paclitaxel on HeLa cells
A comprehensive analysis of the available experimental data reveals a significant disparity in the scientific understanding of Hydroxymycotrienin A and paclitaxel's effects on HeLa cells. While paclitaxel (B517696) has been extensively studied, providing a wealth of quantitative data on its cytotoxic and apoptotic mechanisms, information regarding this compound remains limited, precluding a direct, data-driven comparison.
This guide synthesizes the current knowledge on both compounds, presenting the detailed effects of paclitaxel on HeLa cells and summarizing the sparse information available for this compound. This comparison highlights the critical need for further research into the therapeutic potential of this compound.
Performance on HeLa Cells: A Comparative Overview
Due to the lack of specific experimental data for this compound's effect on HeLa cells, a direct quantitative comparison with paclitaxel is not possible at this time. The following table summarizes the available data for paclitaxel.
| Parameter | Paclitaxel | This compound | Source |
| IC50 (HeLa Cells) | 5-10 nM (24 hours) | Not Available | [1] |
| Mechanism of Action | Stabilizes microtubules, leading to mitotic arrest and apoptosis.[2][3] | Ansamycin antibiotic; inhibits growth of HPV-positive cervical cancer cells.[4] | [2] |
| Cell Cycle Effects | Induces mitotic block at the G2/M phase. | Not Available | |
| Apoptosis Induction | Induces apoptosis through DNA fragmentation and caspase activation. | Not Available |
Detailed Experimental Protocols
The following are common experimental protocols used to evaluate the effects of compounds like paclitaxel on HeLa cells. These methodologies would be applicable for future studies on this compound to enable a direct comparison.
Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: HeLa cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., paclitaxel) for specific time points (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: HeLa cells are treated with the desired concentration of the test compound for the specified duration.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: HeLa cells are treated with the compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizing the Mechanisms and Workflows
Paclitaxel's Mechanism of Action on HeLa Cells
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of apoptosis in human cervical carcinoma HeLa cells by active compounds from Hypericum ascyron L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferitrin induces apoptosis via intrinsic pathway in HeLa cells and exerts antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
Assessing the selectivity of Hydroxymycotrienin A for cancer cells over normal cells
Disclaimer: Extensive literature searches did not yield specific quantitative data on the selectivity of Hydroxymycotrienin A for cancer cells versus normal cells. Therefore, this guide utilizes Goniothalamin , a well-studied natural styryl-lactone, as a representative example to illustrate the requested format for a comparative guide. The data and pathways presented below pertain to Goniothalamin and serve as a template for how such an assessment would be structured.
Introduction to Selective Cytotoxicity
The efficacy of a potential anticancer agent is largely determined by its ability to selectively target and eliminate cancer cells while minimizing damage to healthy, normal cells. This selectivity is a critical factor in reducing the side effects commonly associated with chemotherapy. A key metric for evaluating this is the selectivity index (SI), which is calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 of normal cells / IC50 of cancer cells). A higher SI value indicates greater selectivity for cancer cells.
This guide provides a comparative overview of the cytotoxic effects of Goniothalamin on various cancer cell lines versus normal cell lines, details the experimental methods used to obtain this data, and illustrates the underlying molecular pathways.
Data Presentation: Cytotoxicity of Goniothalamin
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Goniothalamin across a panel of human cancer cell lines and normal cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population. Lower IC50 values indicate higher potency.
| Cell Line | Cell Type | IC50 (µg/mL) after 72h | Selectivity Index (SI) | Reference |
| Cancer Cell Lines | ||||
| Saos-2 | Osteosarcoma | 0.62 ± 0.06 | 10.05 | [1] |
| MCF-7 | Breast Adenocarcinoma | 0.84 ± 0.11 | 7.42 | [1] |
| UACC-732 | Breast Carcinoma | 1.83 ± 0.16 | 3.40 | [1] |
| A549 | Lung Adenocarcinoma | 2.01 ± 0.28 | 3.10 | [1] |
| HT29 | Colorectal Adenocarcinoma | 2.18 ± 0.31 | 2.86 | [1] |
| HepG2 | Hepatoblastoma | ~1.84 | 7.6 | [2] |
| Normal Cell Lines | ||||
| HMSC | Human Bone Marrow-derived Mesenchymal Stem Cells | 6.23 ± 1.29 | - | [1] |
| Chang Liver Cells | Normal Liver | ~14.0 | - | [2] |
| HEK-293 | Human Embryonic Kidney | 0.50 | - | [3] |
Note: The Selectivity Index (SI) was calculated using the IC50 value for HMSC cells (6.23 µg/mL) as the normal cell reference for consistency where applicable. For HepG2, the SI was calculated using Chang liver cells as the reference. A direct comparison of the HEK-293 IC50 is challenging due to different experimental setups in the source.
Experimental Protocols
The cytotoxic activity of Goniothalamin was primarily determined using the MTT assay.[4][5][6][7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
-
Cell Seeding: Cells (both cancer and normal) are seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[4]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Goniothalamin). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.[1]
-
MTT Addition: After incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.[4][7] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of around 630 nm can be used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting a dose-response curve of cell viability versus compound concentration.
Visualizations
Experimental Workflow
Caption: A generalized workflow for determining the selective cytotoxicity of a compound.
Signaling Pathway
Caption: The intrinsic apoptosis pathway induced by Goniothalamin in cancer cells.[8][9]
Conclusion
The data presented for Goniothalamin demonstrates its potent cytotoxic activity against a range of cancer cell lines.[1][2][3] Importantly, it exhibits a favorable selectivity index, particularly against osteosarcoma (Saos-2) and hepatoblastoma (HepG2) cells, indicating a lower toxic effect on the corresponding normal cells tested.[1][2] The mechanism of action appears to be linked to the induction of apoptosis through the generation of oxidative stress and subsequent activation of the p53 and caspase signaling cascades.[8][9] This profile suggests that Goniothalamin is a promising candidate for further development as a selective anticancer agent. While no direct data is currently available for this compound, this guide provides a framework for how its potential selectivity and mechanism of action could be similarly assessed and presented.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thescipub.com [thescipub.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Hydroxymycotrienin A
Hazard Summary and Personal Protective Equipment (PPE)
Hydroxymycotrienin A is a member of the ansamycin (B12435341) family of antibiotics, which are known for their antimicrobial and, in some cases, antitumor activities. As a mycotoxin, it should be treated as a potentially hazardous substance. Mycotoxins can exhibit a range of toxic effects, including carcinogenicity, mutagenicity, and immunosuppression. Therefore, minimizing exposure is the primary objective.
All handling of dry (powdered) forms of this compound must be conducted in a certified chemical fume hood or a ducted biological safety cabinet to prevent inhalation of aerosolized particles.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of powder-free, disposable nitrile gloves. | Prevents skin contact and cross-contamination. Double-gloving is recommended for handling hazardous compounds. |
| Body Protection | Disposable, solid-front, back-closing laboratory gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | When handling powders outside of a containment hood, a NIOSH-approved respirator (e.g., N95 or higher) is required. For spills, a self-contained breathing apparatus may be necessary. | Prevents inhalation of hazardous particles. The level of respiratory protection should be determined by a risk assessment. |
| Foot Protection | Closed-toe shoes. Disposable shoe covers should be used when there is a risk of spills. | Protects feet from spills and falling objects. Shoe covers prevent the tracking of contaminants outside the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Reconstitution of Dry this compound
-
Preparation :
-
Don all required PPE as specified in Table 1.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Place a plastic-backed absorbent liner on the work surface inside the fume hood.
-
Assemble all necessary equipment, including the vial of this compound, the appropriate solvent, calibrated pipettes, and a waste container.
-
-
Reconstitution :
-
Carefully uncap the vial of powdered this compound inside the fume hood.
-
Using a calibrated pipette, add the calculated volume of solvent to the vial.
-
Gently swirl the vial to ensure the compound is fully dissolved. Avoid splashing.
-
Once dissolved, the solution can be used for experimental procedures.
-
-
Post-Procedure :
-
Securely cap the vial containing the this compound solution.
-
Decontaminate all surfaces and equipment with an appropriate inactivating agent (e.g., a fresh solution of sodium hypochlorite), followed by a rinse with 70% ethanol.
-
Properly doff PPE, removing gloves last.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste : This includes contaminated gloves, gowns, shoe covers, absorbent pads, and empty vials. These items should be placed in a designated, sealed, and clearly labeled hazardous waste container for incineration.
-
Liquid Waste : Excess solutions containing this compound and contaminated solvents must be collected in a designated, sealed, and labeled hazardous waste container.[2] Do not pour any solutions down the drain.
-
Sharps Waste : Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.
All hazardous waste must be managed in compliance with federal, state, and local regulations.[2] Incineration is often the preferred method for the disposal of mycotoxin-contaminated materials.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
